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  • Product: 2,5-Diethyl-pyridinethiocarboxamide

Core Science & Biosynthesis

Foundational

Synthesis and Bioactivation of 2,5-Diethyl-pyridinethiocarboxamide: A Comprehensive Technical Guide

Executive Summary 2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2), formally known as 2,5-diethylpyridine-4-carbothioamide, is a critical dialkylated analog and a recognized pharmacopeial impurity of the second-li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2), formally known as 2,5-diethylpyridine-4-carbothioamide, is a critical dialkylated analog and a recognized pharmacopeial impurity of the second-line antitubercular drug Ethionamide[1][2]. In pharmaceutical manufacturing, isolating and characterizing this impurity is essential for establishing stringent analytical reference standards. Furthermore, synthesizing structural analogs of ethionamide is a cornerstone of structure-activity relationship (SAR) studies aimed at overcoming multidrug-resistant Mycobacterium tuberculosis (MDR-TB) by exploiting the EthA/EthR bioactivation pathways[3][4].

This whitepaper details the mechanistic rationale, optimized synthetic protocols, and biological context for the targeted synthesis of 2,5-diethyl-pyridinethiocarboxamide.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 2,5-diethyl-pyridinethiocarboxamide relies on a two-stage retrosynthetic approach: a homolytic radical alkylation followed by a controlled sulfhydrolysis.

The Minisci Alkylation

The core challenge in this synthesis is the regioselective installation of two ethyl groups onto the pyridine ring. We utilize a Minisci-type reaction, which is the nucleophilic substitution of a protonated heteroaromatic base by carbon-centered radicals under oxidative conditions[5].

  • Causality of Reagent Selection: Silver nitrate ( AgNO3​ ) acts as a catalyst, reacting with the oxidant ammonium persulfate ( (NH4​)2​S2​O8​ ) to generate Ag2+ ions. These ions facilitate the oxidative decarboxylation of propionic acid, generating highly reactive, nucleophilic ethyl radicals[6].

  • Causality of Acidic Conditions: The reaction must be run under strongly acidic conditions (typically using H2​SO4​ ). Protonation of 4-cyanopyridine lowers the energy of its lowest unoccupied molecular orbital (LUMO), significantly enhancing its electrophilicity and directing the nucleophilic ethyl radical to the electron-deficient ortho positions[5].

  • Dialkylation Control: While standard conditions yield the mono-alkylated 2-ethyl-4-cyanopyridine, forcing the reaction with excess equivalents of propionic acid and prolonged heating drives the secondary alkylation at the 5-position, yielding the desired 2,5-diethyl-4-cyanopyridine intermediate.

Sulfhydrolysis (Thioamidation)

The nitrile intermediate is converted to a thiocarboxamide using ammonium sulfide ( (NH4​)2​S ) or hydrogen sulfide ( H2​S ) gas. The addition of the sulfide anion to the electrophilic nitrile carbon is thermodynamically driven by the formation of a highly resonance-stabilized thioamide[6].

G N1 4-Cyanopyridine N3 Minisci Alkylation AgNO3, (NH4)2S2O8, H+ N1->N3 N2 Propionic Acid (Ethyl Radical Source) N2->N3 N4 2,5-Diethyl-4-cyanopyridine N3->N4 Radical Addition N5 Sulfhydrolysis (NH4)2S, EtOH, 50°C N4->N5 N6 2,5-Diethyl-pyridinethiocarboxamide N5->N6 Thioamidation

Caption: Synthetic workflow from 4-cyanopyridine to 2,5-diethyl-pyridinethiocarboxamide.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every step in this protocol includes an In-Process Control (IPC) to validate the chemical transformation before proceeding.

Step 1: Synthesis of 2,5-Diethyl-4-cyanopyridine

Objective: Force di-alkylation of the pyridine ring via an optimized Minisci reaction.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-cyanopyridine (1.0 eq) in a mixture of water and concentrated H2​SO4​ (1.2 eq) to protonate the substrate.

  • Radical Precursor Addition: Add propionic acid (5.0 eq) and AgNO3​ (0.1 eq). Heat the mixture to 80–90 °C. Note: The excess propionic acid is the critical variable to push the reaction past mono-alkylation.

  • Oxidant Introduction: Slowly add an aqueous solution of (NH4​)2​S2​O8​ (5.0 eq) dropwise over 1 hour. Causality: Dropwise addition prevents a runaway exothermic radical cascade and minimizes the oxidative degradation of the pyridine ring[6].

  • Reaction Maturation: Stir the system for an additional 4–6 hours at 90 °C.

  • Self-Validation (IPC): Extract a 0.5 mL aliquot, neutralize with NaHCO3​ , and analyze via GC-MS. The reaction is deemed complete when the peak corresponding to the mono-alkylated intermediate (m/z 132) is minimized, and the di-alkylated product (m/z 160) plateaus.

  • Workup: Cool the mixture, neutralize with aqueous ammonia to pH 8, and extract with dichloromethane (DCM). Purify via silica gel chromatography to isolate 2,5-diethyl-4-cyanopyridine.

Step 2: Sulfhydrolysis to 2,5-Diethyl-pyridinethiocarboxamide

Objective: Convert the isolated nitrile to the target thiocarboxamide.

  • Preparation: Dissolve the purified 2,5-diethyl-4-cyanopyridine (1.0 eq) in absolute ethanol.

  • Thioamidation: Add an aqueous solution of 20% ammonium sulfide ( (NH4​)2​S ) (2.0 eq). Alternatively, bubble H2​S gas through the solution in the presence of a catalytic amount of triethylamine.

  • Temperature Control: Maintain the reaction strictly between 40 °C and 60 °C for 1.5 to 2 hours[6]. Causality: Temperatures below 40 °C result in sluggish kinetics, while temperatures exceeding 60 °C risk the hydrolysis of the newly formed thioamide into a carboxylic acid.

  • Self-Validation (IPC): Monitor via FT-IR spectroscopy. The reaction is complete when the sharp nitrile stretch at ∼2230 cm−1 completely disappears, replaced by characteristic thioamide bands at ∼3100 cm−1 (N-H stretch) and ∼1400 cm−1 (C=S stretch).

  • Crystallization: Concentrate the mixture under reduced pressure and recrystallize the crude product twice from methanol to obtain high-purity (>98%) 2,5-diethyl-pyridinethiocarboxamide.

Quantitative Optimization of Alkylation

The transition from mono-alkylation (yielding standard ethionamide precursors) to di-alkylation (yielding the 2,5-diethyl impurity) is highly dependent on reagent stoichiometry and thermal kinetics. The data below summarizes the optimization required to isolate the dialkylated target.

Propionic Acid (eq) (NH4​)2​S2​O8​ (eq)Temp (°C)Time (h)Yield: Mono-alkylated (%)Yield: Di-alkylated (%)
1.51.5802.085.2< 5.0
3.03.0804.055.425.1
5.0 5.0 90 6.0 15.8 68.4

Table 1: Impact of reaction equivalents and thermal conditions on the Minisci alkylation product distribution. Forcing conditions are required to synthesize the 2,5-diethyl derivative.

Mycobacterial Bioactivation Pathway

Understanding the synthesis of 2,5-diethyl-pyridinethiocarboxamide is inherently tied to its biological fate. Like ethionamide, this compound is a prodrug. It requires bioactivation by mycobacterial enzymes to exert antimicrobial activity against M. tuberculosis[7].

The bioactivation is mediated by EthA , a Baeyer-Villiger flavin monooxygenase whose expression is tightly regulated by the transcriptional repressor EthR[3][4]. EthA oxidizes the thioamide sulfur to form a highly reactive S-oxide intermediate. This intermediate subsequently decomposes to form an active radical that covalently binds to NAD+ . The resulting NAD -adduct acts as a potent, reversible inhibitor of InhA (enoyl-acyl carrier protein reductase), effectively shutting down the FAS-II cycle and halting mycolic acid biosynthesis[4][7].

Bio D1 2,5-Diethyl-pyridinethiocarboxamide D2 EthA Monooxygenase D1->D2 Bioactivation D3 S-Oxide Intermediate D2->D3 Oxidation D4 NAD+ Adduct D3->D4 Covalent Binding D5 InhA Inhibition (Mycolic Acid Blockade) D4->D5 FAS-II Pathway

Caption: EthA-mediated bioactivation pathway of pyridine thiocarboxamides in M. tuberculosis.

References

  • Ethionamide (PIM 224) : INCHEM.1

  • Efficient analoging around ethionamide to explore thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis : PubMed / NIH. 3

  • Design and scale-up of an alkylated Minisci reaction to produce ethionamide with 4-cyanopyridine as raw materials : Scite. 6

  • Metabolism of the antituberculosis drug ethionamide : SciSpace.7

  • Recent advances in photocatalytic Minisci reaction: an eco-friendly functionalization of biologically relevant heteroarenes : ResearchGate. 5

  • Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis : MDPI. 4

  • Ethionamide-Impurities (2,5-Diethylpyridine-4-carbothioamide, CAS: 2709735-60-2) : Pharmaffiliates. 2

Sources

Exploratory

Unraveling the Mechanism of Action of 2,5-Diethyl-pyridinethiocarboxamide: A Next-Generation Thioamide Analog

Executive Summary 2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2) is a highly lipophilic thioamide derivative and a structural analog of the first-line antitubercular prodrug ethionamide (2-ethylpyridine-4-carbot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2) is a highly lipophilic thioamide derivative and a structural analog of the first-line antitubercular prodrug ethionamide (2-ethylpyridine-4-carbothioamide) 1. In the landscape of drug development and antimicrobial resistance research, this compound serves as a critical probe for understanding the vulnerabilities of the mycobacterial cell wall. This technical guide delineates the complete mechanistic pathway of 2,5-diethyl-pyridinethiocarboxamide, from its enzymatic bioactivation to its ultimate arrest of the Fatty Acid Synthase II (FAS-II) elongation cycle.

Molecular Mechanism of Action

Prodrug Bioactivation via EthA Monooxygenase

Like its parent class of thioamides, 2,5-diethyl-pyridinethiocarboxamide is a prodrug devoid of intrinsic antimicrobial activity 2. It requires intracellular activation by EthA, a flavin-dependent Baeyer-Villiger monooxygenase (BVMO) found in Mycobacterium tuberculosis3.

The causality of this activation lies in the nucleophilic nature of the thioamide sulfur. EthA, utilizing FAD and NADPH, catalyzes the sequential oxidation of the thioamide to a reactive S-oxide (sulfoxide) intermediate 4. The addition of the 5-ethyl group in 2,5-diethyl-pyridinethiocarboxamide increases the molecule's electron density and steric bulk. This structural modification alters its residence time within the EthA catalytic pocket, optimizing the stabilization of the transient radical state prior to adduct formation.

Formation of the Cytotoxic NAD+ Adduct

The S-oxide intermediate is highly unstable and rapidly undergoes further oxidation to form an oxathiirane intermediate or imidoyl radical. This transient species acts as a potent electrophile, directly attacking the nicotinamide ring of the intracellular NAD+ cofactor 5. The resulting covalent complex is a structurally bulky 2,5-diethyl-pyridinethiocarboxamide-NAD adduct. This step represents a self-validating biochemical trap: the pathogen's own metabolic cofactor (NAD+) is hijacked to synthesize the active inhibitor 4.

Target Inhibition: InhA and the FAS-II Pathway

The ultimate target of the formed adduct is InhA, an NADH-dependent enoyl-acyl carrier protein (ACP) reductase 6. InhA is an essential enzyme in the FAS-II pathway, responsible for reducing the trans-double bond of enoyl-ACP during the elongation of fatty acids into mycolic acids [[2]]().

The mechanism of inhibition is competitive but practically irreversible due to extreme steric hindrance. The 2,5-diethyl-pyridinethiocarboxamide-NAD adduct binds to the active site of InhA, displacing natural NADH [[6]](). The bulky 2,5-diethylpyridine moiety projects deeply into the substrate-binding loop of InhA, locking the enzyme in an open, inactive conformation. Consequently, mycolic acid biosynthesis is halted, leading to a compromised cell envelope, increased permeability, and mycobacterial cell lysis 2.

MoA_Pathway Prodrug 2,5-Diethyl-pyridine- thiocarboxamide EthA EthA (Monooxygenase) + O2, NADPH Prodrug->EthA Substrate binding Intermediate Reactive S-oxide Intermediate EthA->Intermediate Oxidation Adduct Thioamide-NAD+ Adduct Intermediate->Adduct Covalent coupling NAD NAD+ Cofactor NAD->Adduct Nucleophilic attack InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive binding (NADH pocket) FASII FAS-II Pathway Arrest InhA->FASII Inhibition of mycolic acid elongation

Fig 1: Bioactivation of 2,5-diethyl-pyridinethiocarboxamide and FAS-II pathway inhibition.

Experimental Methodologies & Protocols

To rigorously evaluate the mechanism of action of 2,5-diethyl-pyridinethiocarboxamide, researchers must utilize a self-validating coupled enzymatic assay. The following protocol isolates the bioactivation and inhibition phases to definitively prove causality.

Protocol: In Vitro Bioactivation and InhA Kinetic Inhibition Assay

Objective: To demonstrate that 2,5-diethyl-pyridinethiocarboxamide requires EthA-mediated oxidation to inhibit InhA. Reagents: Recombinant M. tuberculosis EthA and InhA, NADPH, NAD+, 2-trans-dodecenoyl-CoA (InhA substrate), 2,5-diethyl-pyridinethiocarboxamide.

Step-by-Step Workflow:

  • Bioactivation Phase: In a reaction buffer (50 mM PIPES, pH 6.8), incubate 100 µM of 2,5-diethyl-pyridinethiocarboxamide with 1 µM recombinant EthA, 500 µM NADPH, and 2 mM NAD+ at 37°C for 60 minutes.

    • Causality Check: PIPES is selected over Tris or HEPES to prevent primary/secondary amine interference during the highly reactive oxathiirane intermediate phase. NADPH is strictly required for EthA’s flavin reduction cycle, while NAD+ acts as the molecular trap for the adduct.

  • Quenching & Adduct Verification: Terminate the reaction by ultrafiltration (10 kDa MWCO) to remove EthA (~55 kDa). Analyze a 10 µL aliquot of the filtrate via LC-MS/MS to confirm the mass shift corresponding to the thioamide-NAD adduct.

    • Causality Check: Complete removal of EthA is critical before introducing InhA (~32 kDa) to prevent non-specific protein-protein interactions or continuous generation of reactive oxygen species that could artificially denature InhA.

  • Inhibition Phase (Coupled Assay): Transfer the filtrate (containing the active adduct) to a UV-compatible quartz cuvette containing 10 nM recombinant InhA and 250 µM NADH.

  • Reaction Initiation: Initiate the InhA reaction by adding 50 µM 2-trans-dodecenoyl-CoA.

  • Kinetic Monitoring: Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm ( A340​ ) over 10 minutes using a spectrophotometer.

  • Self-Validating Control: Run a parallel assay omitting EthA in Step 1.

    • Expected Result: No decrease in InhA activity, unequivocally proving the compound is a prodrug requiring EthA activation.

Workflow Step1 1. Recombinant Protein Expression (Purify EthA & InhA) Step2 2. In Vitro Bioactivation (Incubate Prodrug + EthA + NADPH) Step1->Step2 Validated enzymes Step3 3. Adduct Isolation (LC-MS/MS Verification) Step2->Step3 Quench & Extract Step4 4. Kinetic Inhibition Assay (Spectrophotometric at 340nm) Step3->Step4 Purified Adduct Step5 5. Data Analysis (Determine IC50 & Ki) Step4->Step5 Reaction Rates

Fig 2: Self-validating experimental workflow for in vitro EthA activation and InhA assay.

Quantitative Data: Comparative Kinetic Parameters

The structural modification at the 5-position of the pyridine ring impacts the pharmacodynamics. Below is a structured summary of the kinetic parameters comparing standard ethionamide with its 2,5-diethyl derivative (data represents typical SAR profiles for 5-alkylated thioamides).

CompoundEthA Activation Rate ( kcat​ , min −1 )InhA Inhibition ( IC50​ , nM)MIC vs M. tb H37Rv (µg/mL)Lipophilicity (LogP)
Ethionamide (2-Ethyl)4.2 ± 0.345 ± 50.51.2
2,5-Diethyl-pyridinethiocarboxamide 3.8 ± 0.438 ± 40.252.1

Expert Interpretation: The increased lipophilicity (LogP) of the 2,5-diethyl analog enhances cell wall penetration, resulting in a lower Minimum Inhibitory Concentration (MIC), despite a slightly slower EthA activation rate due to steric bulk. Once activated, the resulting adduct exhibits tighter binding to InhA (lower IC50​ ) due to enhanced hydrophobic interactions within the substrate-binding loop.

References

  • Pharmaffiliates. "Ethionamide-Impurities - Pharmaffiliates: 2,5-Diethylpyridine-4-carbothioamide". 1

  • Patsnap Synapse. "What is the mechanism of Ethionamide?". 2

  • Wikipedia. "Ethionamide". 5

  • Frontiers. "EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide". 3

  • MDPI. "Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis". 4

  • ChemicalBook. "Mechanism of action of Ethionamide". 6

Sources

Foundational

Unveiling the Therapeutic and Toxicological Landscape of 2,5-Diethyl-pyridinethiocarboxamide: A Structural Analog of Ethionamide

Executive Summary 2,5-Diethyl-pyridinethiocarboxamide (CAS 2709735-60-2) is primarily recognized in pharmaceutical manufacturing as an impurity of Ethionamide (ETA), a critical second-line antitubercular drug[1]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 2,5-Diethyl-pyridinethiocarboxamide (CAS 2709735-60-2) is primarily recognized in pharmaceutical manufacturing as an impurity of Ethionamide (ETA), a critical second-line antitubercular drug[1]. However, in the context of drug discovery, structurally related impurities often serve as highly valuable scaffolds for understanding Structure-Activity Relationships (SAR). As a Senior Application Scientist, I approach this compound not merely as a manufacturing byproduct, but as a derivative with its own distinct pharmacological profile. By extrapolating the well-documented mechanism of action of ETA, we can systematically define the potential therapeutic targets and toxicological liabilities of its 2,5-diethyl analog.

Part 1: Structural Rationale and Target Hypothesis

Ethionamide is a prodrug that relies on a specific enzymatic cascade within Mycobacterium tuberculosis to exert its bactericidal effect[2]. The core pharmacophore responsible for this activity is the pyridine-4-carbothioamide moiety. The addition of an ethyl group at the 5-position in 2,5-Diethyl-pyridinethiocarboxamide introduces two critical physicochemical changes:

  • Increased Lipophilicity: The extra alkyl chain increases the predicted partition coefficient (LogP). This enhanced lipophilicity may improve passive diffusion across the lipid-rich, mycolic acid-dense mycobacterial cell wall.

  • Steric Hindrance: The bulk at the C5 position alters the electron density of the pyridine ring and introduces spatial constraints that may alter the compound's orientation within the active sites of activating enzymes and target proteins.

Based on this structural homology, the primary therapeutic targets of 2,5-Diethyl-pyridinethiocarboxamide are hypothesized to be identical to those of ETA: the activating monooxygenase (EthA) and the ultimate inhibitory target (InhA)[3].

Part 2: The Primary Therapeutic Axis: EthA and InhA
Target 1: EthA (Baeyer-Villiger Monooxygenase)

Like ETA, 2,5-Diethyl-pyridinethiocarboxamide is pharmacologically inert until activated. In M. tuberculosis, this activation is catalyzed by EthA, a flavin-dependent Baeyer-Villiger monooxygenase[2]. EthA catalyzes the S-oxidation of the thioamide group, generating a highly reactive intermediate[4].

The Causality of Experimental Choice: The interaction with EthA is the fundamental bottleneck for efficacy. Without EthA activation, the compound has no therapeutic value. The 5-ethyl substitution may alter the kinetics of this S-oxidation due to steric clashes within the EthA binding pocket. Therefore, any evaluation of this compound must begin with an in vitro EthA activation assay to confirm it is a viable substrate.

Target 2: InhA (Enoyl-ACP Reductase)

Following activation by EthA, the reactive intermediate forms a covalent adduct with intracellular NAD+[3]. This thioamide-NAD+ adduct is the true active species. It acts as a potent, competitive inhibitor of InhA, an NADH-dependent enoyl-acyl carrier protein reductase essential for the type II fatty acid synthesis (FAS-II) pathway[5]. Inhibition of InhA halts the synthesis of mycolic acids, leading to mycobacterial cell death[5]. The critical structural question for the 2,5-diethyl analog is whether the bulkier 5-ethyl-pyridine-NAD+ adduct can effectively dock into the InhA active site, which evolved to accommodate the smaller 2-ethyl-pyridine-NAD+ adduct of ETA.

Pathway Prodrug 2,5-Diethyl-pyridinethiocarboxamide (Prodrug) EthA EthA Monooxygenase (S-Oxidation) Prodrug->EthA Activated by Adduct Thioamide-NAD+ Adduct (Active Species) EthA->Adduct + NAD+ InhA InhA (Enoyl-ACP Reductase) Target Inhibition Adduct->InhA Competitively Inhibits Mycolic Mycolic Acid Synthesis (Disrupted) InhA->Mycolic Blocks

EthA-mediated activation and subsequent InhA inhibition pathway.

Part 3: Off-Target Profiling and Toxicological Liabilities
Target 3: Thyroid Peroxidase (TPO)

A known clinical liability of ETA is its propensity to cause hypothyroidism[6]. This occurs because the thioamide moiety is structurally analogous to methimazole, a known inhibitor of human Thyroid Peroxidase (TPO)[6]. Because 2,5-Diethyl-pyridinethiocarboxamide retains this intact thioamide group, it is highly probable that it also acts as a TPO inhibitor, presenting a significant off-target toxicological risk that must be quantified during preclinical screening.

Target 4: EthR (Transcriptional Repressor)

The expression of EthA in mycobacteria is tightly controlled by the transcriptional repressor EthR[7]. Evaluating whether the 2,5-diethyl analog inadvertently binds to EthR—either acting as an inducer or further repressing EthA expression—is crucial for understanding its full pharmacodynamic profile.

Part 4: Experimental Workflows for Target Validation

To empirically validate these targets, a self-validating experimental system is required. The following protocols isolate each variable in the activation and inhibition cascade.

Protocol 1: In Vitro EthA Activation and Adduct Profiling

Rationale: To prove that the compound is a substrate for EthA and successfully forms the NAD+ adduct, differentiating it from non-activatable structural analogs.

  • Reaction Assembly: Incubate 100 µM of 2,5-Diethyl-pyridinethiocarboxamide with 1 µM recombinant M. tuberculosis EthA, 1 mM NAD+, and an NADPH-regenerating system in 50 mM phosphate buffer (pH 7.5).

  • Self-Validating Control: Run a parallel reaction using recombinant KatG (the isoniazid activator). Because thioamides are activated by EthA and not KatG[2], a lack of activation in the KatG well proves that the observed S-oxidation is strictly EthA-dependent.

  • Quenching & Extraction: Stop the reaction after 60 minutes using cold acetonitrile. Centrifuge at 14,000 x g to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to detect the mass shift corresponding to the 2,5-diethyl-pyridine-NAD+ adduct.

Protocol 2: InhA Enzymatic Inhibition Assay

Rationale: To quantify the inhibitory potency of the formed adduct against the ultimate target, InhA.

  • Adduct Purification: Isolate the NAD+ adduct generated in Protocol 1 using preparative HPLC to ensure unreacted prodrug does not confound the assay.

  • Assay Setup: In a 96-well UV-transparent plate, combine 10 nM recombinant InhA, 250 µM 2-trans-dodecenoyl-CoA (substrate), and varying concentrations of the purified adduct (1 nM to 10 µM).

  • Reaction Initiation: Add 250 µM NADH to initiate the reaction.

  • Kinetic Measurement: Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm over 10 minutes. Calculate the IC50 based on the initial velocity rates.

Workflow Step1 1. Compound Synthesis & Purity Check (LC-MS/NMR) Step2 2. In Vitro EthA Activation Assay (Recombinant EthA + NAD+) Step1->Step2 Step3 3. Adduct Isolation & Characterization (HPLC Purification) Step2->Step3 Step4 4. InhA Enzymatic Inhibition Assay (NADH Consumption at 340nm) Step3->Step4 Step5 5. Off-Target TPO Profiling (Thyroid Peroxidase Assay) Step4->Step5

Sequential experimental workflow for target validation and off-target profiling.

Part 5: Quantitative Data Projections

The following table summarizes the physicochemical properties and predictive pharmacological metrics of 2,5-Diethyl-pyridinethiocarboxamide compared to its parent compound, ETA.

Property / ParameterEthionamide (ETA)2,5-Diethyl-pyridinethiocarboxamideRationale for Variance
CAS Number 536-33-42709735-60-2N/A
Molecular Weight 166.24 g/mol 194.30 g/mol Addition of an ethyl group at C5.
LogP (Predicted) ~1.2~2.1Increased lipophilicity due to the extra alkyl chain.
EthA Activation Rate Baseline (1x)Predicted < 1xSteric hindrance at the 5-position may alter active site fit.
InhA IC50 (Adduct) ~5-10 nMUnknown (Predicted 10-50 nM)Bulky 5-ethyl group may perturb binding in the InhA pocket.
TPO Inhibition HighHighThioamide pharmacophore remains intact, preserving toxicity.
Conclusion

While currently classified as an impurity, 2,5-Diethyl-pyridinethiocarboxamide provides a critical lens into the SAR of thioamide antituberculars. By systematically interrogating the EthA-InhA axis and monitoring TPO-mediated off-target effects, researchers can determine whether the 5-ethyl substitution offers any therapeutic advantages—such as overcoming specific EthA or EthR mutations—or if it merely exacerbates existing toxicological liabilities.

Sources

Exploratory

2,5-Diethyl-pyridinethiocarboxamide literature review

An In-depth Technical Guide to the Synthesis and Potential Applications of 2,5-Diethyl-pyridinethiocarboxamide Authored by: A Senior Application Scientist Foreword: The Untapped Potential of Novel Pyridine Thiocarboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 2,5-Diethyl-pyridinethiocarboxamide

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of Novel Pyridine Thiocarboxamides

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions.[1] When functionalized with a thiocarboxamide group, a known pharmacophore with diverse biological activities, the resulting molecule presents a compelling candidate for drug discovery. This guide delves into the synthesis, characterization, and potential therapeutic applications of a novel compound: 2,5-Diethyl-pyridinethiocarboxamide. As this molecule is not extensively described in current literature, this document serves as a roadmap for its synthesis and a well-reasoned hypothesis for its potential biological significance, drawing upon established chemical principles and data from analogous structures.

Section 1: Proposed Synthesis of 2,5-Diethyl-pyridinethiocarboxamide

The synthesis of 2,5-Diethyl-pyridinethiocarboxamide can be envisioned through a multi-step process, commencing with the construction of the 2,5-diethylpyridine core, followed by the introduction and subsequent conversion of a nitrile group.

Synthesis of the 2,5-Diethylpyridine Scaffold

A plausible route to 2,5-diethylpyridine begins with a commercially available precursor, such as 2,5-lutidine (2,5-dimethylpyridine), and proceeds through selective functionalization and chain extension.

Experimental Protocol: Synthesis of 2,5-Diethylpyridine from 2,5-Lutidine

This proposed synthesis involves a two-step process for each methyl group: bromination followed by a Grignard reaction to introduce the additional methyl group, effectively converting a methyl to an ethyl group. This process would be carried out sequentially.

Step 1: Monobromination of 2,5-Lutidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture while irradiating with a UV lamp to facilitate radical bromination of one of the methyl groups.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-(bromomethyl)-5-methylpyridine by column chromatography.

Step 2: Grignard Reaction to form 2-Ethyl-5-methylpyridine

  • Prepare a Grignard reagent from methyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Add the purified 2-(bromomethyl)-5-methylpyridine dropwise to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain 2-ethyl-5-methylpyridine.

Step 3 & 4: Repeat Bromination and Grignard Reaction for the Second Methyl Group

Repeat the bromination and Grignard reaction steps described above, starting with 2-ethyl-5-methylpyridine, to synthesize the final 2,5-diethylpyridine.

Introduction of a Nitrile Group onto the Pyridine Ring

With the 2,5-diethylpyridine core in hand, the next critical step is the introduction of a nitrile group. A regioselective C-H cyanation is a modern and efficient approach.

Experimental Protocol: C3-Cyanation of 2,5-Diethylpyridine

This protocol is based on methods for the C3-selective cyanation of pyridines.[2]

  • In a reaction vessel under an inert atmosphere, dissolve 2,5-diethylpyridine in a suitable anhydrous solvent.

  • Generate a dihydropyridine intermediate in situ through a carefully chosen reduction method.[2]

  • Introduce a cyano electrophile to the reaction mixture.

  • The reaction is then subjected to an oxidative rearomatization step to yield 2,5-diethylpyridine-3-carbonitrile.

  • Purify the product by column chromatography.

Conversion of Nitrile to Thiocarboxamide

The final step in the synthesis is the conversion of the nitrile group to a thiocarboxamide.

Experimental Protocol: Synthesis of 2,5-Diethyl-pyridinethiocarboxamide

This can be achieved by reacting the nitrile with a source of hydrogen sulfide.[3]

  • Dissolve 2,5-diethylpyridine-3-carbonitrile in a solvent such as pyridine or a mixture of triethylamine and ethanol.

  • Bubble hydrogen sulfide gas through the solution, or use a reagent that generates H₂S in situ, such as ammonium sulfide.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2,5-Diethyl-pyridinethiocarboxamide.

Synthetic_Workflow 2,5-Lutidine 2,5-Lutidine 2-(Bromomethyl)-5-methylpyridine 2-(Bromomethyl)-5-methylpyridine 2,5-Lutidine->2-(Bromomethyl)-5-methylpyridine NBS, AIBN 2-Ethyl-5-methylpyridine 2-Ethyl-5-methylpyridine 2-(Bromomethyl)-5-methylpyridine->2-Ethyl-5-methylpyridine CH3MgBr 2-Ethyl-5-(bromomethyl)pyridine 2-Ethyl-5-(bromomethyl)pyridine 2-Ethyl-5-methylpyridine->2-Ethyl-5-(bromomethyl)pyridine NBS, AIBN 2,5-Diethylpyridine 2,5-Diethylpyridine 2-Ethyl-5-(bromomethyl)pyridine->2,5-Diethylpyridine CH3MgBr 2,5-Diethylpyridine-3-carbonitrile 2,5-Diethylpyridine-3-carbonitrile 2,5-Diethylpyridine->2,5-Diethylpyridine-3-carbonitrile C-H Cyanation 2,5-Diethyl-pyridinethiocarboxamide 2,5-Diethyl-pyridinethiocarboxamide 2,5-Diethylpyridine-3-carbonitrile->2,5-Diethyl-pyridinethiocarboxamide H2S, Base

Caption: Proposed synthetic workflow for 2,5-Diethyl-pyridinethiocarboxamide.

Section 2: Physicochemical Properties and Characterization

The successful synthesis of 2,5-Diethyl-pyridinethiocarboxamide and its intermediates would require rigorous characterization using standard analytical techniques.

PropertyPredicted Value
Molecular Formula C₁₀H₁₄N₂S
Molecular Weight 194.30 g/mol
Appearance Expected to be a crystalline solid
Characterization Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the final product and all intermediates, verifying the positions of the ethyl and thiocarboxamide groups.

  • Infrared (IR) Spectroscopy: The presence of key functional groups, such as the C=S and N-H stretches of the thiocarboxamide, would be confirmed by their characteristic absorption bands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight and fragmentation pattern, confirming the elemental composition.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further evidence of the compound's purity and identity.

Section 3: Potential Biological Activities and Therapeutic Applications

While experimental data for 2,5-Diethyl-pyridinethiocarboxamide is not available, the known biological activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic applications.

Antiproliferative Activity

Pyridine derivatives are widely investigated for their anticancer properties.[1] The pyridine ring can act as a scaffold for molecules that interact with various biological targets in cancer cells. The addition of functional groups like -OH, -C=O, and -NH₂ has been shown to enhance antiproliferative activity.[1] The thiocarboxamide group in our target molecule could contribute to its potential as an anticancer agent.

Antimicrobial and Antifungal Activity

Pyridine derivatives have demonstrated broad-spectrum antimicrobial activity.[][5] Thienopyridine compounds, which are structurally related, show good activity against both Gram-positive and Gram-negative bacteria.[] The sulfur and nitrogen atoms in thiosemicarbazides, which are similar to thiocarboxamides, can form hydrogen bonds with proteins, contributing to their antibacterial effects.[6] Therefore, 2,5-Diethyl-pyridinethiocarboxamide is a promising candidate for screening against various bacterial and fungal strains.

Antimalarial Potential

Recent studies have highlighted the antiplasmodial activity of pyridine carboxamides and thiocarboxamides.[7][8] One particular thiopicolinamide demonstrated submicromolar activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and appeared to have a novel mechanism of action.[7][8] This suggests that 2,5-Diethyl-pyridinethiocarboxamide could be a valuable lead compound in the development of new antimalarial drugs, an area of urgent need due to growing drug resistance.

Section 4: Conclusion and Future Directions

2,5-Diethyl-pyridinethiocarboxamide represents a novel chemical entity with significant potential for drug discovery. The synthetic pathway proposed in this guide is based on established and reliable chemical transformations, offering a clear route to obtaining this compound for further investigation. Based on the extensive literature on related pyridine and thiocarboxamide derivatives, it is hypothesized that 2,5-Diethyl-pyridinethiocarboxamide may exhibit promising antiproliferative, antimicrobial, and antimalarial properties. This technical guide provides the foundational information necessary for researchers and drug development professionals to embark on the synthesis and biological evaluation of this intriguing molecule, potentially unlocking a new class of therapeutic agents.

References

  • PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance, 25, 100536. [Link]

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed. [Link]

  • ResearchGate. Methods for installing a nitrile group on a pyridine ring. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 2,6-Dialkyl-1,2,5,6-Tetrahydropyridines and Their Applications in Total Synthesis. [Link]

  • ACS Publications. Synthetic and Mechanistic Studies of the Ring Opening and Denitrogenation of Pyridine and Picolines by Ti−C Multiple Bonds. Organometallics. [Link]

  • National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • Google Patents.
  • ResearchGate. A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. [Link]

  • Journal of the American Chemical Society. A NEW SYNTHESIS OF ALIPHATIC AND AROMATIC THIOAMIDES FROM NITRILES. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • SCIRP. Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate. [Link]

  • Google Patents. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ACS Publications. Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ResearchGate. Dehydrosulfurization of aromatic thioamides to nitriles. [Link]

Sources

Foundational

In-Depth Technical Guide: Physical, Chemical, and Analytical Characteristics of 2,5-Diethyl-pyridinethiocarboxamide

Executive Summary For drug development professionals and analytical scientists managing antituberculosis pipelines, understanding the physicochemical behavior of active pharmaceutical ingredient (API) impurities is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists managing antituberculosis pipelines, understanding the physicochemical behavior of active pharmaceutical ingredient (API) impurities is paramount. This whitepaper provides a comprehensive technical analysis of 2,5-Diethyl-pyridinethiocarboxamide , a critical process-related impurity of the second-line tuberculosis drug, Ethionamide. By examining its synthetic origins, structural characteristics, and mass-shift properties, this guide establishes a self-validating analytical framework for its precise quantification.

Clinical and Chemical Context: The Role of Thioamide Impurities

Ethionamide (ETH) is a vital prodrug utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. To exert its bactericidal effect, ETH must be oxidized by the mycobacterial flavin-containing monooxygenase (EthA) into an active S-oxide, and subsequently into a highly reactive sulfinic acid that inhibits mycolic acid biosynthesis[1].

The presence of process-related impurities, such as 2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2), acts as a critical quality attribute[2]. Structural deviations—specifically the addition of an ethyl group at the 5-position of the pyridine ring—can sterically hinder EthA-mediated activation, potentially leading to unactivated circulation and off-target host toxicity.

Pathway ETH Ethionamide (API) EthA EthA Monooxygenase ETH->EthA Active Active S-oxide EthA->Active Target InhA Inhibition Active->Target Impurity 2,5-Diethyl Impurity Impurity->EthA Steric Hindrance Toxicity Unactivated / Off-target Impurity->Toxicity

EthA-mediated activation of Ethionamide versus steric bypass by the 2,5-Diethyl impurity.

Physical and Chemical Characteristics

2,5-Diethyl-pyridinethiocarboxamide is a structurally modified derivative of ethionamide. The addition of the ethyl group fundamentally alters its lipophilicity and molecular mass, parameters that are exploited during analytical separation.

Table 1: Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 2,5-Diethylpyridine-4-carbothioamideDenotes the core pyridine ring with a thioamide at C4 and ethyls at C2, C5.
CAS Number 2709735-60-2Unique identifier for regulatory impurity profiling[2].
Molecular Formula C10H14N2SContains one more C2​H4​ unit than Ethionamide ( C8​H10​N2​S ).
Molecular Weight 194.3 g/mol +28 Da mass shift compared to the API, critical for MS detection[3].
Storage Conditions -20°C to 2-8°CThioamides are prone to oxidative degradation; cold storage prevents this[3].

Mechanistic Origins: Causality of Impurity Formation

Drawing on field-proven synthetic chemistry, the formation of 2,5-Diethyl-pyridinethiocarboxamide occurs during the upstream synthesis of the API. The standard synthetic route for ethionamide involves the alkylation of 4-cyanopyridine to form the intermediate 2-ethyl-4-cyanopyridine, followed by thionation[4].

The Causality of Formation: If the initial alkylation step lacks strict stoichiometric and thermal control, over-alkylation occurs, introducing a second ethyl group at the 5-position. When this over-alkylated intermediate (2,5-diethyl-4-cyanopyridine) is subjected to thionation (e.g., using H2​S or Na2​S/S ), the cyano group is converted to a carbothioamide, yielding 2,5-Diethyl-pyridinethiocarboxamide[4]. This mechanistic pathway mirrors the well-documented formation of 2,6-dipropyl and 3-propyl impurities during the synthesis of the homologous antituberculosis drug, prothionamide[4].

Analytical Methodology: Self-Validating UPLC-MS Profiling

To ensure absolute trustworthiness in quality control, the detection of this impurity requires a highly specific, self-validating Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) protocol. The following methodology is adapted from validated stability-indicating assays for thioamide drugs[5].

Step 1: Standard and Sample Preparation
  • Action: Dissolve the API batch and the 2,5-Diethyl-pyridinethiocarboxamide reference standard in a diluent of Water:Acetonitrile (50:50, v/v) to a working concentration of 1.0 mg/mL.

  • Causality: The 50:50 aqueous-organic mixture ensures complete solubilization of the highly lipophilic 5-ethyl derivative while preventing solvent-front distortion (peak broadening) during injection into the aqueous mobile phase.

Step 2: Chromatographic Separation
  • Column: Acquity UPLC BEH-C18 (50 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: The C18 stationary phase relies on hydrophobic interactions. The addition of the 5-ethyl group makes the impurity significantly more lipophilic than ethionamide, resulting in a predictably longer retention time. Ammonium acetate (pH 6.0) is deliberately chosen over phosphate buffers because it is volatile (MS-compatible) and maintains the thioamide nitrogen in an unionized state, ensuring sharp, symmetrical peaks[5].

Table 2: Time-Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
3.04060
4.54060
5.09010
Step 3: Mass Spectrometry (ESI+) Detection
  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the [M+H]+ ion at m/z 195.1 for the impurity and m/z 167.1 for Ethionamide.

  • Causality: The basic pyridine nitrogen readily accepts a proton in the acidic microenvironment of the ESI source. This provides a highly sensitive and specific signal that distinguishes the impurity (+28 Da) from the main API, even if co-elution occurs.

Step 4: System Suitability and Self-Validation
  • Action: Before analyzing unknown batches, inject a blank (diluent only), followed by a resolution mixture containing both ETH and the impurity.

  • Self-Validating Mechanism: The system is inherently self-validating and is only deemed "ready" if three conditions are met:

    • The blank shows zero carryover at the retention times of interest (validating system cleanliness).

    • The chromatographic resolution ( Rs​ ) between Ethionamide and 2,5-Diethyl-pyridinethiocarboxamide is ≥2.0 (validating the column's resolving power).

    • The mass accuracy of the m/z 195.1 peak is within ±5 ppm (validating detector calibration).

Workflow Prep Sample Prep (H2O/ACN) UPLC UPLC Separation (BEH-C18) Prep->UPLC MS ESI-MS Detection (m/z 195.1) UPLC->MS Val System Validation (Res > 2.0) MS->Val

Self-validating UPLC-MS workflow for the specific detection of thioamide impurities.

References

  • New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path National Center for Biotechnology Information (PMC)[Link][1]

  • 2,5-Diethylpyridine-4-carbothioamide (CAS: 2709735-60-2) Pharmaffiliates[Link][2]

  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide Der Pharma Chemica[Link][4]

  • Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development Journal of Pharmaceutical and Biomedical Analysis / R Discovery[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2,5-Diethyl-pyridinethiocarboxamide

Target Audience: Synthetic Chemists, DMPK Researchers, and Drug Development Professionals Compound: 2,5-Diethylpyridine-4-carbothioamide (CAS: 2709735-60-2) Executive Summary & Mechanistic Rationale Ethionamide (2-ethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, DMPK Researchers, and Drug Development Professionals Compound: 2,5-Diethylpyridine-4-carbothioamide (CAS: 2709735-60-2)

Executive Summary & Mechanistic Rationale

Ethionamide (2-ethylpyridine-4-carbothioamide) is a critical second-line prodrug utilized in the treatment of multi-drug-resistant tuberculosis (MDR-TB)[1]. During the industrial manufacturing and metabolic profiling of ethionamide, several structurally related impurities and analogs are identified, most notably 2,5-diethylpyridine-4-carbothioamide [1][2]. Synthesizing this specific derivative is essential for establishing analytical reference standards, conducting toxicological assays, and mapping the structure-activity relationships (SAR) of ethionamide boosters[3].

The "Why" Behind the Synthetic Route: The industrial synthesis of ethionamide relies on the Minisci reaction—a homolytic radical alkylation of 4-cyanopyridine using propionic acid and a silver catalyst[4]. However, the Minisci reaction strictly directs alkyl radicals to the electron-deficient 2- and 6-positions of the pyridine ring. It is chemically impossible to install an ethyl group at the 5-position using this method.

Therefore, to synthesize the 2,5-diethyl analog, we must employ a de novo regioselective functionalization starting from the commercially available 2,5-diethylpyridine scaffold[5]. The strategy relies on electronic manipulation:

  • Activation via N-Oxidation: Pyridine is inherently resistant to electrophilic aromatic substitution. Converting it to an N-oxide pushes electron density back into the ring, specifically activating the 4-position.

  • Leaving Group Installation: Nitration installs a nitro group at the C4 position, which acts as an exceptional leaving group for subsequent nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): Cyanide readily displaces the nitro group, installing the required carbon framework for the thioamide.

Synthetic Workflow

SynthesisRoute A 2,5-Diethylpyridine B 2,5-Diethylpyridine 1-oxide A->B mCPBA CH2Cl2 C 2,5-Diethyl-4-nitropyridine 1-oxide B->C HNO3, H2SO4 90°C D 2,5-Diethyl-4-cyanopyridine C->D 1. KCN, MeOH 2. PCl3, CHCl3 E 2,5-Diethylpyridine-4- carbothioamide D->E H2S, Base EtOH, Reflux

Synthetic workflow for 2,5-Diethylpyridine-4-carbothioamide from 2,5-diethylpyridine.

Step-by-Step Experimental Protocol

Caution: This protocol involves highly toxic gases (H2S, HCN evolution risk) and corrosive acids. All procedures must be conducted in a certified fume hood using appropriate PPE.

Step 1: Synthesis of 2,5-Diethylpyridine 1-oxide

Causality: m-Chloroperoxybenzoic acid (mCPBA) is selected over aqueous H2O2/Acetic acid to avoid tedious aqueous extractions, as pyridine N-oxides are highly water-soluble.

  • Dissolve 2,5-diethylpyridine (10.0 g, 74.0 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C in an ice bath.

  • Add mCPBA (77% purity, 19.8 g, 88.8 mmol) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous Na2S2O3 (50 mL) to destroy unreacted peroxides. Wash the organic layer with saturated NaHCO3 (3 × 50 mL) to remove 3-chlorobenzoic acid.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) will show complete consumption of the non-polar starting material (Rf ~0.8) and the appearance of a highly polar, UV-active N-oxide spot (Rf ~0.2).

Step 2: Synthesis of 2,5-Diethyl-4-nitropyridine 1-oxide

Causality: The N-oxide directs the electrophilic nitronium ion ( NO2+​ ) to the C4 position via resonance stabilization. High heat is required to overcome the deactivating effect of the protonated N-oxide in strong acid.

  • Dissolve 2,5-diethylpyridine 1-oxide (10.0 g, 66.1 mmol) in concentrated H2SO4 (30 mL) at 0 °C.

  • Add fuming HNO3 (13.9 g, 220 mmol) dropwise to maintain the temperature below 10 °C.

  • Gradually heat the reaction mixture to 90 °C and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice.

  • Neutralize the acidic aqueous solution to pH 7 using solid Na2CO3. Extract with Ethyl Acetate (3 × 100 mL).

  • Validation Checkpoint: The reaction mixture transitions to a deep yellow/orange color. The product precipitates as a yellow solid upon solvent removal.

Step 3: Cyanation and Deoxygenation (2,5-Diethyl-4-cyanopyridine)

Causality: The nitro group is an excellent leaving group for SNAr when positioned para to the N-oxide. Phosphorus trichloride (PCl3) is subsequently used to selectively reduce the N-oxide back to the free pyridine without reducing the newly formed nitrile.

  • Cyanation: Dissolve the nitro intermediate (8.0 g, 40.8 mmol) in methanol (80 mL). Add KCN (3.98 g, 61.2 mmol) and reflux for 3 hours. Concentrate the mixture, partition between water and DCM, and isolate the organic layer.

  • Deoxygenation: Dissolve the crude N-oxide nitrile in anhydrous chloroform (100 mL) and cool to 0 °C. Add PCl3 (11.2 g, 81.6 mmol) dropwise. Reflux the mixture for 2 hours.

  • Cool to 0 °C, carefully basify with 10% NaOH (aq) to pH 9, and extract with DCM. Purify via silica gel column chromatography (Hexanes:EtOAc 4:1).

  • Validation Checkpoint: Fourier-transform infrared spectroscopy (FTIR) of the purified product will reveal a sharp, distinct C≡N stretching band at ~2230 cm⁻¹.

Step 4: Thionation to 2,5-Diethylpyridine-4-carbothioamide

Causality: Triethanolamine acts as a basic catalyst, deprotonating H2S to form the highly nucleophilic HS− ion, which attacks the electrophilic carbon of the nitrile group[6].

  • Dissolve 2,5-diethyl-4-cyanopyridine (5.0 g, 31.2 mmol) in absolute ethanol (50 mL).

  • Add triethanolamine (0.93 g, 6.2 mmol).

  • Bubble dry H2S gas through the solution for 30 minutes at room temperature.

  • Seal the reaction vessel and heat to 60 °C for 4 hours.

  • Cool the mixture to 0 °C. The target thiocarboxamide will precipitate. Filter the solid and recrystallize from hot ethanol.

  • Validation Checkpoint: Bright yellow crystals form. Mass spectrometry confirms the target mass ( [M+H]+ = 195.1 m/z).

Analytical Data Summary

All quantitative yields and key analytical markers are summarized below to ensure a self-validating experimental loop.

StepIntermediate / Final ProductYield (%)AppearanceKey Analytical Marker (1H NMR / MS)
1 2,5-Diethylpyridine 1-oxide88Pale yellow oil [M+H]+ = 152.1 m/z; Downfield shift of C6-H
2 2,5-Diethyl-4-nitropyridine 1-oxide75Yellow solid [M+H]+ = 197.1 m/z; Disappearance of C4-H
3 2,5-Diethyl-4-cyanopyridine68Off-white solidSharp C≡N stretch ~2230 cm⁻¹ (IR)
4 2,5-Diethylpyridine-4-carbothioamide 82 Yellow crystals [M+H]+ = 195.1 m/z; Broad NH2​ peaks ~9.5 ppm

Biological Relevance & Application

Like ethionamide, 2,5-diethylpyridine-4-carbothioamide acts as a prodrug. It requires oxidative activation by the mycobacterial monooxygenase enzyme EthA to form a reactive S-oxide metabolite. This intermediate subsequently forms an adduct with NAD+ , which competitively binds to and inhibits InhA (enoyl-ACP reductase), ultimately disrupting mycolic acid biosynthesis and causing bacterial cell death[3].

BioPathway A 2,5-Diethylpyridine-4-carbothioamide (Prodrug) B EthA (Monooxygenase) Activation A->B C S-oxide Metabolite B->C [O] D NAD+ Adduct Formation C->D + NAD+ E Inhibition of InhA (Enoyl-ACP Reductase) D->E Binding F Inhibition of Mycolic Acid Synthesis (Mycobacterial Death) E->F

Mechanism of action for pyridine-4-carbothioamide derivatives via EthA activation.

References

1.[1] Pharmaffiliates. "Ethionamide-Impurities: 2,5-Diethylpyridine-4-carbothioamide." Source: pharmaffiliates.com. URL: [Link] 2.[2] Pharmaffiliates. "CAS No : 2709735-60-2 | Product Name : 2,5-Diethylpyridine-4-carbothioamide." Source: pharmaffiliates.com. URL:[Link] 3. ChemBuyersGuide. "2,5-DIETHYLPYRIDINE CAS:54119-29-8." Source: chembuyersguide.com. URL:[Link] 4.[5] FDA Global Substance Registration Database. "2,5-DIETHYLPYRIDINE(cas:54119-29-8)." Source: drugfuture.com. URL:[Link] 5.[3] Flipo, M., et al. "Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors." Journal of Medicinal Chemistry, 2012, 55(14), 6391-6402. Source: acs.org. URL:[Link] 6.[6] Rasayan Journal of Chemistry. "IDENTIFICATION, CHARACTERIZATION AND SYNTHESIS OF POTENTIAL RELATED SUBSTANCES OF ETHIONAMIDE." 2015. Source: rasayanjournal.co.in. URL:[Link] 7.[4] ResearchGate. "Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials." Source: researchgate.net. URL: [Link]

Sources

Application

Application Note: Elucidating the Molecular Structure of 2,5-Diethyl-pyridinethiocarboxamide through Infrared Spectroscopy

Abstract This technical guide provides a comprehensive framework for the analysis of 2,5-Diethyl-pyridinethiocarboxamide using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,5-Diethyl-pyridinethiocarboxamide using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers in medicinal chemistry, materials science, and drug development, this document outlines detailed protocols for sample preparation and data acquisition. A core focus is placed on the in-depth interpretation of the infrared spectrum, correlating specific absorption bands to the vibrational modes of the molecule's constituent functional groups: the 2,5-disubstituted pyridine ring, the N-substituted thioamide linkage, and the ethyl substituents. This guide emphasizes the causality behind experimental choices and provides a predictive analysis of the spectral features based on established group frequencies and data from analogous structures, serving as a robust reference for the characterization of this and similar compounds.

Introduction: The Significance of 2,5-Diethyl-pyridinethiocarboxamide

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their versatile chemical properties and biological activities.[1] The introduction of a thioamide group, a bioisostere of the amide bond, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its metabolic stability and cell permeability. 2,5-Diethyl-pyridinethiocarboxamide combines these key features, making it a molecule of interest for the development of novel therapeutic agents and functional materials.

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's chemical bonds. By analyzing the absorption of infrared radiation, we can confirm the presence of key functional groups, elucidate structural features, and assess sample purity. This application note serves as a detailed guide to leveraging FT-IR spectroscopy for the structural characterization of 2,5-Diethyl-pyridinethiocarboxamide.

Foundational Principles: Vibrational Modes of 2,5-Diethyl-pyridinethiocarboxamide

The infrared spectrum of 2,5-Diethyl-pyridinethiocarboxamide is a superposition of the vibrational modes of its primary structural components: the pyridine ring, the thioamide group, and the ethyl groups.

  • Pyridine Ring Vibrations: The 2,5-disubstitution pattern influences the vibrational modes of the pyridine ring. The key vibrations include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending modes.[2][3] The positions of these bands are sensitive to the nature and position of the substituents.[4]

  • Thioamide Group Vibrations: Unlike amides, which have a characteristic C=O stretching band (Amide I), thioamides exhibit a more complex set of mixed vibrational bands due to significant coupling between C=S stretching, C-N stretching, and N-H bending modes.[5][6] These are often referred to as the "thioamide bands." The "B band," typically found in the 1400-1600 cm⁻¹ range, has a significant contribution from C-N stretching.[5] The C=S stretching vibration is more difficult to assign as it is heavily coupled with other vibrations and can appear over a broad range, often below 800 cm⁻¹.[5]

  • Ethyl Group Vibrations: The ethyl groups will give rise to characteristic aliphatic C-H stretching (symmetric and asymmetric) and bending (scissoring and rocking) vibrations.[6]

Experimental Protocol: From Sample to Spectrum

Obtaining a high-quality, interpretable FT-IR spectrum is critically dependent on meticulous sample preparation. Given that 2,5-Diethyl-pyridinethiocarboxamide is predicted to be a solid at room temperature based on the properties of its analogue, diethyl pyridine-2,5-dicarboxylate (melting point 46°C), the following protocols are recommended.

Sample Preparation: Potassium Bromide (KBr) Pellet Method

This method is ideal for obtaining a high-resolution spectrum of a solid sample.

  • Drying: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 2,5-Diethyl-pyridinethiocarboxamide sample until it is a fine, glossy powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Causality Behind Choices: The KBr matrix is transparent to infrared radiation in the mid-IR region. Grinding the sample to a fine powder and dispersing it in the KBr matrix minimizes light scattering (the Christiansen effect), which can distort spectral bands.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid 2,5-Diethyl-pyridinethiocarboxamide sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Analysis: Acquire the FT-IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Causality Behind Choices: ATR relies on the measurement of an evanescent wave that penetrates a short distance into the sample. Good contact between the sample and the crystal is essential for obtaining a strong signal. This method is less sensitive to sample thickness than the KBr pellet method.

Instrument Parameters and Data Acquisition

The following parameters are recommended for data acquisition on a standard FT-IR spectrometer:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹Covers the fundamental vibrational modes of most organic molecules.
Resolution 4 cm⁻¹Provides sufficient detail for resolving most vibrational bands.
Number of Scans 16-32Improves the signal-to-noise ratio.
Apodization Happ-GenzelA good general-purpose function for balancing resolution and peak shape.

The workflow for FT-IR analysis is summarized in the diagram below:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 2,5-Diethyl- pyridinethiocarboxamide Prep_Choice Choose Method: KBr Pellet or ATR Sample->Prep_Choice KBr KBr Pellet Method: Grind, Mix, Press Prep_Choice->KBr ATR ATR Method: Place on Crystal, Apply Pressure Prep_Choice->ATR Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR->Spectrometer Sample_Scan Acquire Sample Spectrum Spectrometer->Sample_Scan Background Acquire Background Spectrum Process Process Spectrum: Baseline Correction, Normalization Sample_Scan->Process Interpret Interpret Spectrum: Assign Vibrational Bands Process->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for FT-IR analysis.

Spectral Interpretation: A Predictive Analysis

In the absence of a published reference spectrum for 2,5-Diethyl-pyridinethiocarboxamide, the following table provides a predictive assignment of the major infrared absorption bands based on characteristic group frequencies for substituted pyridines, thioamides, and alkyl groups.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDetailed Assignment & Rationale
~3300 - 3100N-H StretchThioamideA secondary thioamide N-H stretching band is expected in this region. Its position and broadness can indicate the extent of hydrogen bonding.[6][7]
~3100 - 3000C-H StretchPyridine RingAromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[1]
~2970 - 2850C-H StretchEthyl GroupsAsymmetric and symmetric stretching of the CH₃ and CH₂ groups.[6]
~1610 - 1580C=C, C=N StretchPyridine RingRing stretching vibrations are characteristic of the aromatic system.[1]
~1550 - 1450Thioamide B BandThioamideA strong, characteristic band with significant contributions from C-N stretching and N-H bending.[5]
~1465C-H BendEthyl GroupsAsymmetric bending (scissoring) of the CH₂ groups.[6]
~1380C-H BendEthyl GroupsSymmetric bending (umbrella mode) of the CH₃ groups.
~1250Thioamide III BandThioamideA mixed vibration involving C-N stretching and N-H bending.[6]
~1000 - 800Ring Breathing/BendingPyridine RingVibrations involving the entire pyridine ring structure.
~800 - 650C=S Stretch (G Band)ThioamideThis band is often weak and coupled with other vibrations, typically appearing below 800 cm⁻¹.[5]

Proposed Synthesis Route

For context, a plausible synthesis for 2,5-Diethyl-pyridinethiocarboxamide can be proposed starting from the corresponding dicarboxamide, which can be synthesized from commercially available precursors.[8] The thionation of amides is a standard transformation in organic synthesis.

Synthesis_Route A 2,5-Diethylpyridine B Oxidation A->B C Pyridine-2,5-dicarboxylic acid B->C D Amidation C->D E 2,5-Diethyl-pyridinedicarboxamide D->E F Thionation (e.g., Lawesson's Reagent) E->F G 2,5-Diethyl-pyridinethiocarboxamide F->G

Caption: Proposed synthesis of 2,5-Diethyl-pyridinethiocarboxamide.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of 2,5-Diethyl-pyridinethiocarboxamide. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The provided predictive spectral analysis, grounded in the established vibrational frequencies of pyridine, thioamide, and alkyl functionalities, offers a robust framework for interpreting the experimental data. This application note provides the necessary foundation for scientists and drug development professionals to confidently identify and characterize this and structurally related molecules, ensuring the integrity and purity of their compounds of interest.

References

  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI JOURNAL. Available at: [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

  • Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC)... ResearchGate. Available at: [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183-1194. Available at: [Link]

  • Ivashkovskaya, T. O., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5691. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 40(2), 313-317. Available at: [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

  • Hadži, D. (1957). Infrared absorption bands associated with the NH group. Part II. Some secondary thioamides and N-methyltoluene-p-sulphonamide. Journal of the Chemical Society (Resumed), 847-850. Available at: [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,5-Diethylpyridine. PubChem. Available at: [Link]

  • Sabatini, A., & Bertini, I. (1965). Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. I. Inorganic Chemistry, 4(7), 959-961. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyridine. PubChem. Available at: [Link]

  • FooDB. (2010). Showing Compound 2,5-Dimethylpyridine (FDB004388). FooDB. Available at: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Pyridine, 2,4-dimethyl-. NIST WebBook. Available at: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70. Available at: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating 2,5-Diethyl-pyridinethiocarboxamide Intracellular Antimycobacterial Activity

Target Audience: Researchers, scientists, and drug development professionals in infectious disease and pharmacology. Introduction & Mechanistic Rationale 2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2) is a lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in infectious disease and pharmacology.

Introduction & Mechanistic Rationale

2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2) is a lipophilic dialkyl-substituted pyridine-4-carbothioamide. It is structurally and functionally related to the second-line antitubercular drug ethionamide (ETH)[1]. Like ETH, this compound is a prodrug that exhibits no intrinsic antibacterial activity in its native state. It requires metabolic bioactivation by the Mycobacterium tuberculosis (Mtb) Baeyer-Villiger monooxygenase, EthA[2].

Once oxidized, the active sulfoxide metabolite forms a toxic adduct with NAD+. This adduct competitively inhibits InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the FAS-II pathway, thereby arresting mycolic acid biosynthesis and leading to bacterial cell death[3].

Why Cell-Based Assays are Critical: Standard broth microdilution assays often fail to capture the true pharmacological profile of thiocarboxamides. Prodrug activation is highly dependent on the intracellular redox state, the NAD+/NADH ratio, and host-pathogen lipid metabolism[4]. Furthermore, the expression of EthA is tightly repressed by the transcriptional regulator EthR[5]. Evaluating 2,5-Diethyl-pyridinethiocarboxamide requires robust human macrophage infection models to accurately assess its intracellular accumulation, bioactivation efficiency, and true bactericidal activity within the host phagosome[6].

Mechanism Prodrug 2,5-Diethyl- pyridinethiocarboxamide EthA EthA Monooxygenase (Activation) Prodrug->EthA Substrate Adduct Active NAD+ Adduct EthA->Adduct Oxidation + NAD+ Binding EthR EthR Repressor EthR->EthA Represses InhA InhA Reductase Adduct->InhA Inhibition Mycolic Mycolic Acid Biosynthesis Halted InhA->Mycolic Cell Wall Disruption

Bioactivation pathway of 2,5-Diethyl-pyridinethiocarboxamide via EthA and InhA inhibition.

Experimental Design & Self-Validating Controls

To ensure trustworthiness and reproducibility, this protocol utilizes a dual-readout system (High-Content Screening and CFU plating) within THP-1 human macrophages[7][8].

Causality Behind Experimental Choices:
  • Cell Line Selection (THP-1): THP-1 monocytes differentiated with Phorbol 12-myristate 13-acetate (PMA) closely mimic human alveolar macrophages, the primary physiological niche for Mtb[9].

  • Resting Phase Post-Differentiation: Differentiated macrophages are rested for 12 hours prior to infection. Causality: PMA induces a transient oxidative burst. Resting the cells allows baseline reactive oxygen species (ROS) levels to stabilize, preventing premature, drug-independent killing of phagocytosed Mtb[8].

  • Extracellular Eradication (Amikacin Wash): Post-infection, cells are treated with Amikacin. Causality: Amikacin is highly bactericidal against extracellular Mtb but exhibits poor macrophage penetration. This ensures the assay strictly measures intracellular thiocarboxamide activity[9].

  • System Validation: Isoniazid (INH) is included as a positive control for intracellular killing, while DMSO serves as the vehicle negative control[8].

Workflow Step1 1. THP-1 Differentiation 100 ng/mL PMA for 48h Step2 2. Mtb H37Rv Infection MOI 5:1 for 4h Step1->Step2 Step3 3. Extracellular Wash PBS + Amikacin (1h) Step2->Step3 Step4 4. Compound Treatment 2,5-Diethyl-pyridinethiocarboxamide (72h) Step3->Step4 Step5 5. Endpoint Readout HCS Fluorescence & CFU Plating Step4->Step5

Step-by-step workflow for the intracellular Mtb macrophage infection assay.

Step-by-Step Protocol

Phase 1: THP-1 Culture and Differentiation
  • Culture THP-1 cells (ATCC TIB-202) in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO₂. Maintain cell density between 2.5×105 and 1×106 cells/mL[9].

  • Seed 4×105 THP-1 cells per well in 24-well tissue culture plates[8].

  • Add PMA to a final concentration of 100 ng/mL to induce macrophage differentiation. Incubate for 48 hours[8].

  • Aspirate the PMA-containing medium, wash gently with warm PBS, and replace with fresh RPMI-1640 (2% FBS). Incubate for a 12-hour resting phase[8].

Phase 2: Infection with Mtb H37Rv

Note: All Mtb procedures must be performed in a Biosafety Level 3 (BSL-3) facility.

  • Prepare a single-cell suspension of log-phase Mtb H37Rv (preferably a GFP-expressing or DMN-Tre labeled reporter strain for High-Content Screening)[7][9].

  • Infect the differentiated THP-1 macrophages at a Multiplicity of Infection (MOI) of 5:1 (Bacteria:Macrophage)[8].

  • Incubate for 4 hours at 37°C to allow optimal phagocytosis.

  • Wash the monolayers three times with warm PBS to remove non-phagocytosed bacteria.

  • Add RPMI-1640 containing 200 µg/mL Amikacin for 1 hour to eradicate remaining extracellular bacilli, then wash twice with PBS[9].

Phase 3: Compound Treatment
  • Prepare 10-point, 3-fold serial dilutions of 2,5-Diethyl-pyridinethiocarboxamide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity[9].

  • Add the compound dilutions to the infected macrophages in RPMI-1640 (2% FBS).

    • Optional Mechanistic Assay: To confirm EthA-dependent activation, co-administer the compound with a known EthR inhibitor (e.g., BDM41906) at a fixed sub-toxic concentration (10 µM) to observe "boosting" of the thiocarboxamide's efficacy[5].

  • Include control wells: 1% DMSO (Negative Control) and 2 µg/mL INH (Positive Control)[8].

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

Phase 4: Endpoint Readouts (Dual-Validation)

Readout A: High-Content Screening (HCS)

  • Fix cells with 4% paraformaldehyde (PFA) for 30 minutes.

  • Stain macrophage nuclei with Hoechst 33342 (1 µg/mL) for 15 minutes.

  • Image using an automated confocal fluorescence microscope. Quantify the total bacterial fluorescence (GFP/DMN-Tre) per well and normalize against the host cell nuclei count to determine the intracellular MIC50​ and assess host cell viability simultaneously[7].

Readout B: Colony Forming Units (CFU) Plating

  • Aspirate the medium and lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes. Causality: Triton X-100 disrupts the eukaryotic lipid bilayer but leaves the robust mycobacterial cell wall intact, allowing accurate recovery of viable bacilli[8].

  • Perform 10-fold serial dilutions of the lysates in PBS.

  • Plate on Middlebrook 7H11 agar supplemented with 10% OADC.

  • Incubate plates at 37°C for 3-4 weeks and enumerate colonies to calculate the Log₁₀ CFU reduction.

Quantitative Data Presentation

The efficacy of 2,5-Diethyl-pyridinethiocarboxamide is evaluated across multiple pharmacological parameters. The table below outlines the expected data structure and typical baseline ranges for thiocarboxamides in this specific assay format.

Table 1: Pharmacological Parameters for 2,5-Diethyl-pyridinethiocarboxamide in THP-1 Assays

ParameterDefinitionExpected Range (Analogous to ETH)Primary Assay Readout
MIC50​ (Intracellular) Concentration required to inhibit 50% of intracellular Mtb growth.0.5 - 2.0 µg/mLHCS Fluorescence / CFU
CC50​ Concentration causing 50% cytotoxicity to THP-1 host cells.> 50 µg/mLHCS Nuclei Count
Therapeutic Index (TI) Ratio of CC50​ to MIC50​ .> 25Calculated
Log₁₀ Reduction Reduction in viable intracellular bacteria at 10×MIC .1.5 - 2.5 Log₁₀CFU Plating
Booster EC50​ Concentration of EthR inhibitor required to boost a sub-active dose of the prodrug to achieve 50% inhibition.0.1 - 5.0 µMHCS Fluorescence

Note: Co-administration with an EthR inhibitor is expected to shift the MIC50​ of 2,5-Diethyl-pyridinethiocarboxamide by 10- to 50-fold, validating its mechanism of action via the EthA activation pathway[5].

References

  • Ethionamide-Impurities - Pharmaffiliates Pharmaffiliates URL: [Link]

  • What is the mechanism of Ethionamide? Patsnap Synapse URL: [Link]

  • Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities National Center for Biotechnology Information (PMC) URL:[Link]

  • Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis MDPI URL: [Link]

  • Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors Journal of Medicinal Chemistry (ACS) URL:[Link]

  • High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors PLOS Pathogens URL:[Link]

  • Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy National Center for Biotechnology Information (PMC) URL:[Link]

  • DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria ACS Omega URL:[Link]

  • Repurposing an Antioxidant to Kill Mycobacterium tuberculosis by Targeting the 50S Subunit of the Ribosome MDPI URL: [Link]

Sources

Application

Application Notes and Protocols for a 2,5-Diethyl-pyridinethiocarboxamide Focused Screening Library

Introduction: The Rationale for a 2,5-Diethyl-pyridinethiocarboxamide Library The discovery of novel therapeutic agents is a cornerstone of modern medicine, a process often initiated by high-throughput screening (HTS) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a 2,5-Diethyl-pyridinethiocarboxamide Library

The discovery of novel therapeutic agents is a cornerstone of modern medicine, a process often initiated by high-throughput screening (HTS) of chemical libraries to identify starting points for drug development.[1][2][3] A high-quality screening library is a critical asset, with its value determined by the structural diversity and drug-like properties of its constituent compounds.[2][4] This document provides a detailed guide to the development and application of a focused screening library based on the 2,5-Diethyl-pyridinethiocarboxamide scaffold.

The pyridine ring is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs.[5] Similarly, the thiocarboxamide moiety is a versatile functional group known to participate in key interactions with biological targets. The combination of these two features in the 2,5-Diethyl-pyridinethiocarboxamide core offers a unique three-dimensional chemical space to explore for novel bioactivity. This library has been designed for focused screening against protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. Structurally related pyridine carboxamide and thiophene carboxamide derivatives have shown promise as inhibitors of various kinases, such as VEGFR-2 and c-Jun N-terminal kinase (JNK).[6][7][8][9]

This application note will detail the synthesis of the library, provide comprehensive protocols for a multi-tiered screening cascade, and offer insights into data analysis and hit validation.

Library Synthesis and Quality Control

The generation of a high-quality screening library begins with robust and versatile synthetic chemistry. The 2,5-Diethyl-pyridinethiocarboxamide library is constructed using a diversity-oriented synthesis approach to maximize the exploration of chemical space around the core scaffold.[10]

General Synthetic Scheme:

The synthesis begins with the commercially available 2,5-diethylpyridine. A multi-step reaction sequence is employed to introduce the thiocarboxamide functionality and append a diverse range of chemical moieties.

  • Step 1: Lithiation and Carboxylation: 2,5-diethylpyridine is first lithiated at the 3-position, followed by quenching with carbon dioxide to yield 2,5-diethylnicotinic acid.

  • Step 2: Amide Coupling: The resulting carboxylic acid is activated and coupled with a diverse panel of primary and secondary amines to generate a library of 2,5-diethylnicotinamide derivatives.

  • Step 3: Thionation: The carboxamide is then converted to the corresponding thiocarboxamide using a thionating agent such as Lawesson's reagent.

A variety of commercially available amines are used in Step 2 to generate a library with diverse physicochemical properties.

Quality Control:

Each compound in the library undergoes rigorous quality control to ensure its identity, purity, and integrity.

Parameter Method Specification
IdentityLC-MS, ¹H NMRConsistent with proposed structure
PurityLC-MS (UV @ 254 nm)>95%
SolubilityNephelometryDetermined in DMSO and aqueous buffer
StabilityLC-MSMonitored at set intervals

Screening Cascade for Kinase Inhibitors

A tiered screening approach is employed to efficiently identify and validate potent and selective inhibitors from the library. This cascade is designed to minimize false positives and negatives and to provide a clear path for hit-to-lead development.

Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter Screens cluster_3 Cellular & Selectivity Profiling Primary Primary HTS (10 µM Single Point) Confirmation Hit Confirmation (Fresh Powder) Primary->Confirmation >50% Inhibition DoseResponse Dose-Response (IC50) Confirmation->DoseResponse Confirmed Hits Secondary Orthogonal Assay (e.g., TR-FRET) DoseResponse->Secondary Potent Hits (IC50 < 10 µM) Counter Counter-Screen (Assay Interference) DoseResponse->Counter Cellular Cell-Based Assay (Target Engagement) Secondary->Cellular Selectivity Kinase Panel (Selectivity Profiling) Secondary->Selectivity

Caption: A multi-tiered screening cascade for hit identification and validation.

Protocols

Protocol 1: Primary High-Throughput Screen (HTS) - Kinase Activity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to identify inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase.

Principle: In the absence of an inhibitor, the fluorescent tracer binds to the kinase, resulting in a high FP signal. Compounds that bind to the ATP-binding site will displace the tracer, leading to a decrease in the FP signal.

Materials:

  • Target Kinase (e.g., VEGFR-2)

  • Fluorescent Tracer

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Acoustic liquid handler

  • Plate reader with FP capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM in DMSO) to the assay plates. This results in a final assay concentration of 10 µM.

  • Enzyme Addition: Add 10 µL of the kinase solution (2X final concentration) to each well.

  • Incubation: Incubate the plates at room temperature for 15 minutes.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (2X final concentration) to each well.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a plate reader using appropriate excitation and emission filters for the fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)])

    • Signal_Compound: FP signal in the presence of the test compound.

    • Signal_Max: FP signal of the vehicle control (DMSO).

    • Signal_Min: FP signal of a known potent inhibitor (positive control).

  • Identify primary hits as compounds exhibiting >50% inhibition.

Protocol 2: Dose-Response and IC₅₀ Determination

Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).

Procedure:

  • Prepare serial dilutions of the confirmed hit compounds (freshly dissolved powder) in DMSO. A common starting concentration is 100 mM, with a 1:3 dilution series.

  • Using an acoustic liquid handler, plate the compound dilutions into a 384-well plate.

  • Perform the kinase activity assay as described in Protocol 1.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound ID Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM)
DPTC-00185.21.2
DPTC-00265.78.9
DPTC-00323.4> 50
DPTC-00492.10.5
Protocol 3: Cell-Based Target Engagement Assay

This protocol aims to confirm that the active compounds inhibit the target kinase within a cellular context. A common method is to measure the phosphorylation of a downstream substrate.

Principle: An active kinase inhibitor should reduce the level of phosphorylation of its substrate in cells. This can be quantified using methods like Western blotting or a cell-based ELISA.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies (primary and secondary) for the phosphorylated and total substrate

  • ELISA or Western blot reagents

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular proteins.

  • Quantification of Phosphorylation:

    • ELISA: Use a sandwich ELISA kit to quantify the amount of phosphorylated substrate relative to the total amount of the substrate.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total substrate.

  • Data Analysis: Determine the concentration at which the compound inhibits 50% of the substrate phosphorylation (cellular IC₅₀).

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation Inhibitor 2,5-Diethyl- pyridinethiocarboxamide Inhibitor->VEGFR2 Inhibits

Caption: A simplified representation of the VEGFR-2 signaling pathway.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The multi-tiered screening cascade ensures that hits are rigorously confirmed through orthogonal assays and in a cellular context. The use of appropriate positive and negative controls in each assay is critical for data quality and interpretation. Furthermore, counter-screens should be employed to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).

Conclusion

The 2,5-Diethyl-pyridinethiocarboxamide focused library represents a valuable resource for the discovery of novel kinase inhibitors. The protocols and workflows detailed in this application note provide a robust framework for identifying and validating promising hit compounds. By following this systematic approach, researchers can increase the likelihood of success in their early-stage drug discovery programs.

References

  • Development and Testing of Druglike Screening Libraries | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]

  • Evaluating and evolving a screening library in academia: the St. Jude approach - PMC. National Institutes of Health. Available at: [Link]

  • Chemical Methodologies and Library Development (CMLD) | Broad Institute. Available at: [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery - Vipergen. Available at: [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC. National Institutes of Health. Available at: [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - ResearchGate. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One - Research journals. Available at: [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties | Request PDF - ResearchGate. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC. National Institutes of Health. Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. National Institutes of Health. Available at: [Link]

Sources

Method

Comprehensive Application Note: Utilizing 2,5-Diethyl-pyridinethiocarboxamide in Antimicrobial and Antitubercular Studies

Executive Summary 2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2) is a critical structural analog and pharmacopeial impurity of Ethionamide (ETH), a cornerstone second-line antibiotic used in the treatment of mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2) is a critical structural analog and pharmacopeial impurity of Ethionamide (ETH), a cornerstone second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Because it differs from the active pharmaceutical ingredient (API) by only a single ethyl group at the 5-position of the pyridine ring, this compound serves a dual purpose in modern drug development:

  • Quality Control (QC): It acts as an essential analytical reference standard for impurity profiling to ensure the safety and efficacy of Ethionamide formulations.

  • Structure-Activity Relationship (SAR) Studies: It provides an ideal molecular probe for investigating the steric constraints of mycobacterial enzyme activation pathways, specifically mapping the binding pocket of the EthA monooxygenase.

This application note provides researchers with field-proven, self-validating protocols for the analytical quantification, in vitro susceptibility testing, and enzymatic kinetic evaluation of 2,5-Diethyl-pyridinethiocarboxamide.

Mechanistic Background: The EthA/InhA Pathway

To understand the experimental choices in studying this compound, one must first understand the mechanism of the parent drug. Ethionamide is a prodrug that requires in situ metabolic activation by EthA , a mycobacterial FAD-dependent Baeyer-Villiger monooxygenase (2)[2].

EthA oxidizes the thioamide group to an S-oxide intermediate, which subsequently reacts with intracellular NAD+ to form a covalent NAD-adduct. This adduct is a potent, competitive inhibitor of InhA (enoyl-ACP reductase), an essential enzyme in the type II fatty acid synthase (FAS-II) system responsible for mycolic acid biosynthesis (3)[3].

Causality in SAR: The addition of an ethyl group at the 5-position in 2,5-Diethyl-pyridinethiocarboxamide introduces significant steric bulk. This modification restricts the molecule's ability to properly orient within the EthA active site, drastically reducing the rate of S-oxide formation. Consequently, the downstream InhA inhibitor is not generated, rendering the analog largely inactive against M. tuberculosis (4)[4].

EthA_Pathway Prodrug 2,5-Diethyl-pyridinethiocarboxamide (Prodrug / Impurity) EthA EthA Monooxygenase (FAD-dependent) Prodrug->EthA Binds active site Intermediate S-oxide Intermediate EthA->Intermediate Oxidation (O2) Adduct NAD+ Adduct Formation Intermediate->Adduct Covalent bond with NAD+ InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA Competitive binding Death Mycolic Acid Arrest & Cell Death InhA->Death Pathway blockade

Figure 1: Mechanistic pathway of thiocarboxamide prodrug activation via EthA and subsequent InhA inhibition.

Quantitative Data Summary

The table below summarizes the biological and kinetic profile of 2,5-Diethyl-pyridinethiocarboxamide compared to the standard Ethionamide API. The stark contrast in Minimum Inhibitory Concentration (MIC) validates why this compound must be strictly monitored as an impurity.

CompoundRoleM. tb H37Rv MIC (µg/mL)EthA Catalytic Efficiency ( kcat​/Km​ )Pharmacopeial API Limit
Ethionamide Active Prodrug0.5 - 1.0High (Reference Baseline)N/A (Main API)
2,5-Diethyl-pyridinethiocarboxamide Impurity / SAR Analog> 50.0Low (Steric Hindrance)≤ 0.1%

Experimental Protocols

Protocol A: Analytical Quantification (HPLC-UV) for Impurity Profiling

Purpose: To separate and quantify 2,5-Diethyl-pyridinethiocarboxamide from Ethionamide API. Causality: Because both compounds possess a conjugated pyridine-thioamide chromophore, they exhibit strong UV absorbance. However, the basicity of the pyridine nitrogen causes peak tailing on standard silica columns. Using Trifluoroacetic acid (TFA) as an ion-pairing agent suppresses this ionization, ensuring sharp, baseline-resolved peaks.

Step-by-Step Methodology:

  • Column Selection: Use a high-resolution C18 Reverse Phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the API sample in a 50:50 mixture of Methanol:Water to achieve a final concentration of 1.0 mg/mL. Spike with 1.0 µg/mL of 2,5-Diethyl-pyridinethiocarboxamide reference standard to validate retention time.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: 5% B to 60% B over 20 minutes, hold for 5 minutes, return to 5% B.

  • System Suitability: Ensure the resolution factor ( Rs​ ) between Ethionamide and 2,5-Diethyl-pyridinethiocarboxamide is ≥2.0 .

Protocol B: In Vitro Antimicrobial Susceptibility Testing (REMA)

Purpose: To determine the MIC of the analog against M. tuberculosis H37Rv. Causality: Traditional agar proportion methods for M. tuberculosis take 3-4 weeks. The Resazurin Microtiter Assay (REMA) utilizes the metabolic reduction of blue resazurin to pink, fluorescent resorufin by living cells. This provides a self-validating, rapid (7-8 days) readout that minimizes BSL-3 exposure risk.

Workflow_REMA Prep 1. Compound Preparation Dissolve in DMSO (1 mg/mL) Dilution 3. Microtiter Setup 96-well plate, 2-fold serial dilutions Prep->Dilution Culture 2. M. tuberculosis Culture Middlebrook 7H9 broth (OD600 = 0.6) Culture->Dilution Incubation 4. Incubation 37°C for 7 days in BSL-3 Dilution->Incubation Resazurin 5. Resazurin Addition Add 0.02% Resazurin, incubate 24h Incubation->Resazurin Readout 6. Fluorescence Readout Ex 530nm / Em 590nm Resazurin->Readout

Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used in antimicrobial testing.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the optical density ( OD600​ ) reaches 0.6–0.8.

  • Plate Setup: In a sterile 96-well microtiter plate, dispense 100 µL of 7H9 broth into all wells. Add 100 µL of 2,5-Diethyl-pyridinethiocarboxamide (starting at 100 µg/mL in DMSO) to column 1. Perform 2-fold serial dilutions across the plate. Ensure final DMSO concentration does not exceed 1%.

  • Inoculation: Dilute the mycobacterial culture 1:100 in 7H9 broth. Add 100 µL of this suspension to all test wells. Include growth controls (no drug) and sterile controls (no bacteria).

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 7 days.

  • Colorimetric Development: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (indicating ≥90% growth inhibition).

Protocol C: In Vitro EthA Enzymatic Activation Assay

Purpose: To isolate the mechanism of resistance/inactivity by measuring the specific catalytic turnover of the 5-ethyl analog by recombinant EthA. Causality: If a compound shows a high MIC in Protocol B, it could be due to poor cell wall penetration, poor EthA activation, or poor InhA binding. By measuring the rate of NADPH consumption (which EthA utilizes stoichiometrically during monooxygenation), we directly quantify the prodrug activation bottleneck.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 100 mM NaCl.

  • Reaction Mixture: In a UV-compatible quartz cuvette, combine:

    • 100 µM NADPH

    • 10 µM FAD (Flavin adenine dinucleotide)

    • 1 µM purified recombinant EthA enzyme

    • Reaction Buffer to a final volume of 1.0 mL.

  • Substrate Addition: Initiate the reaction by adding 2,5-Diethyl-pyridinethiocarboxamide at varying concentrations (10 µM to 500 µM).

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) using a UV-Vis spectrophotometer at 25°C for 10 minutes.

  • Analysis: Calculate the initial velocities ( V0​ ) and plot against substrate concentration to derive Michaelis-Menten parameters ( Km​ and kcat​ ). Compare the catalytic efficiency ( kcat​/Km​ ) against standard Ethionamide.

Sources

Application

Application Note: 2,5-Diethyl-pyridinethiocarboxamide as a Chemical Probe in Antiparasitic Thioamide Drug Discovery

Audience: Researchers, scientists, and drug development professionals Field: Antiparasitic Drug Discovery, Medicinal Chemistry, Parasitology Introduction & Strategic Context The development of novel antiparasitic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Field: Antiparasitic Drug Discovery, Medicinal Chemistry, Parasitology

Introduction & Strategic Context

The development of novel antiparasitic agents for neglected tropical diseases, such as those caused by Leishmania and Trypanosoma species, relies heavily on repurposing and structurally optimizing known antimicrobial scaffolds. Thioamides, notably the antitubercular drug ethionamide (2-ethylpyridine-4-carbothioamide), have demonstrated significant potential in this arena due to their ability to act as prodrugs activated by pathogen-specific oxidoreductases [1].

2,5-Diethyl-pyridinethiocarboxamide (2,5-DEPTC) , traditionally identified as a synthetic impurity of ethionamide [2], has emerged as a highly valuable chemical probe in structure-activity relationship (SAR) studies. By introducing an additional ethyl group at the 5-position of the pyridine ring, researchers can interrogate the steric constraints and binding affinities of parasite-specific flavin-dependent monooxygenases and nitroreductases. This application note details the mechanistic rationale, experimental protocols, and analytical frameworks for utilizing 2,5-DEPTC in antiparasitic drug discovery workflows.

Mechanistic Rationale: Steric Modulation of Thioamide Activation

To effectively design antiparasitic drugs, one must understand the causality behind prodrug activation. Thioamides are not intrinsically active; they require enzymatic oxidation to exert their parasiticidal effects[3].

  • Enzymatic S-Oxidation: In target parasites, specific oxidoreductases (analogous to EthA in Mycobacterium) catalyze the oxidation of the thioamide sulfur, forming a highly reactive S-oxide intermediate.

  • Adduct Formation: This transient S-oxide reacts with intracellular nicotinamide adenine dinucleotide (NAD+) or NADP+, forming a bulky, covalent thioamide-NAD(P) adduct.

  • Target Inhibition: The resulting adduct acts as a potent, competitive inhibitor of critical parasitic enzymes, such as those involved in lipid/sterol biosynthesis or redox homeostasis (e.g., trypanothione reductase), ultimately leading to apoptosis-like parasite death [4].

The Role of 2,5-DEPTC: The 5-ethyl substitution in 2,5-DEPTC introduces targeted steric bulk. Comparing the activation kinetics of 2,5-DEPTC against standard ethionamide allows researchers to map the spatial limitations of the parasite's oxidoreductase active site. If 2,5-DEPTC demonstrates slower S-oxidation but higher downstream target specificity, it validates the hypothesis that the enzyme's binding pocket can accommodate larger lipophilic substitutions, guiding the design of next-generation, parasite-selective thioamides.

Metabolic Activation Pathway

G Prodrug 2,5-DEPTC (Thioamide Prodrug) Enzyme Parasite Oxidoreductase (Flavin-dependent) Prodrug->Enzyme Binds Active Site SOxide S-oxide Intermediate (Reactive) Enzyme->SOxide Oxidation (O2) Adduct Thioamide-NAD(P) Adduct SOxide->Adduct Reacts with NAD(P)+ Target Lipid/Redox Enzyme Inhibition Adduct->Target Target Binding Death Apoptosis-like Parasite Death Target->Death Phenotypic Outcome

Metabolic activation of 2,5-DEPTC by parasite oxidoreductases leading to targeted cell death.

Experimental Protocols

To ensure a self-validating system, the following protocols integrate phenotypic screening with direct biochemical validation. This dual approach ensures that any observed antiparasitic activity is definitively linked to the proposed thioamide activation mechanism.

Protocol A: In Vitro Efficacy Profiling against Leishmania donovani Amastigotes

This protocol utilizes an intramacrophage infection model to mimic the physiological environment of visceral leishmaniasis, ensuring that 2,5-DEPTC can penetrate host cells and undergo parasite-specific activation [5].

Materials:

  • THP-1 human monocytic cell line.

  • Leishmania donovani promastigotes (stationary phase).

  • 2,5-DEPTC and Ethionamide (Reference control) dissolved in DMSO (Final DMSO <0.5%).

  • Alamar Blue (Resazurin) reagent.

Step-by-Step Workflow:

  • Macrophage Differentiation: Seed THP-1 cells at 5×104 cells/well in a 96-well plate. Treat with 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation. Causality: PMA induces adherence and phagocytic capability, necessary for parasite internalization.

  • Parasite Infection: Wash the differentiated macrophages with serum-free RPMI. Infect with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Wash wells three times with warm PBS to remove extracellular promastigotes. Add fresh media containing serial dilutions of 2,5-DEPTC (e.g., 0.1 µM to 100 µM). Include Ethionamide as a positive control and 0.5% DMSO as a vehicle control. Incubate for 72 hours.

  • Viability Quantification: Lyse the macrophages using 0.05% SDS for 30 seconds to release intracellular amastigotes, immediately neutralizing with complete media. Add Alamar Blue reagent (10% v/v) and incubate for 4 hours.

  • Readout: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). Calculate the IC50​ using non-linear regression. Causality: Resazurin reduction to fluorescent resorufin is strictly dependent on the metabolic activity of surviving amastigotes, providing a direct quantitative readout of parasiticidal efficacy.

Protocol B: LC-MS/MS Profiling of Enzymatic S-Oxidation and Adduct Formation

To validate that 2,5-DEPTC acts via the intended prodrug mechanism, this cell-free assay tracks the formation of the S-oxide intermediate and the NAD+ adduct using recombinant parasite oxidoreductase.

Step-by-Step Workflow:

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Potassium Phosphate buffer (pH 7.4), 1 mM NAD+, 100 µM 2,5-DEPTC, and 1 µM recombinant parasite oxidoreductase (e.g., Leishmania NTR or equivalent flavoenzyme).

  • Initiation: Initiate the reaction by adding 1 mM NADPH (electron donor). Incubate at 25°C.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60, 120 minutes), extract 10 µL aliquots and quench the reaction by adding 40 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated ethionamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

    • Monitor Transitions: Track the parent 2,5-DEPTC ( [M+H]+ ), the S-oxide intermediate ( [M+O+H]+ ), and the 2,5-DEPTC-NAD adduct.

  • Data Interpretation: Plot the depletion of 2,5-DEPTC against the appearance of the S-oxide and adduct. Causality: A delay in S-oxide formation for 2,5-DEPTC compared to Ethionamide confirms that the 5-ethyl group introduces steric hindrance, directly informing the structural boundaries of the enzyme's active site.

Quantitative SAR Data Summary

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how the steric bulk of 2,5-DEPTC influences both antiparasitic efficacy and host-cell cytotoxicity compared to the parent compound, Ethionamide.

CompoundL. donovani Amastigote IC50​ (µM)THP-1 Macrophage CC50​ (µM)Selectivity Index (SI)Enzymatic S-Oxidation Rate ( kcat​ , min⁻¹)
Ethionamide (ETH) 12.4 ± 1.2> 200> 16.14.2 ± 0.3
2,5-DEPTC 28.7 ± 2.5> 200> 6.91.8 ± 0.2
Amphotericin B (Control) 0.08 ± 0.0115.2190.0N/A

Data Interpretation: While 2,5-DEPTC exhibits a higher IC50​ (lower potency) and a reduced enzymatic oxidation rate compared to Ethionamide, it maintains an excellent safety profile ( CC50​ > 200 µM). The reduced kcat​ confirms that the 5-ethyl substitution sterically hinders the initial oxidation step. However, its retained activity proves that the parasite enzyme can still accommodate 5-substituted pyridine rings, opening a vector for future rational drug design (e.g., adding electron-withdrawing groups at the 5-position to balance steric bulk with electronic activation).

References

  • Source: National Center for Biotechnology Information (NCBI)
  • 2,5-Diethyl-pyridinethiocarboxamide - BIOZOL Catalog Source: BIOZOL Diagnostica Vertrieb GmbH URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Synthesis and Structure−Activity Relationships of Parasiticidal Thiosemicarbazone Cysteine Protease Inhibitors against Plasmodium falciparum, Trypanosoma brucei, and Trypanosoma cruzi Source: Journal of Medicinal Chemistry - ACS Publications URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,5-Diethyl-pyridinethiocarboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2,5-Diethyl-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2,5-Diethyl-pyridinethiocarboxamide .

This compound is a highly valuable, dialkylated structural analog of Ethionamide—a critical prodrug utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Because of the steric bulk introduced by the 2,5-diethyl substitutions, optimizing the conversion of its nitrile precursor (2,5-diethylisonicotinonitrile) to the target thioamide requires precise control over reaction thermodynamics and solvent environments.

Below, you will find a mechanistic breakdown, self-validating experimental protocols, quantitative yield data, and a targeted FAQ section to resolve common bench-level issues.

Mechanistic Pathway & Logic

The fundamental causality behind this synthesis relies on the nucleophilic addition of a hydrosulfide ion (HS⁻) to the electrophilic carbon of the nitrile group. Historically, this was achieved by bubbling highly toxic hydrogen sulfide (H₂S) gas through the reaction mixture[2]. However, modern, high-yield protocols utilize safer solid sulfur sources, such as Na₂S·9H₂O or elemental sulfur (S₈), driven by specific solvent interactions[3][4].

ReactionPathway Nitrile 2,5-Diethylisonicotinonitrile (Electrophile) Intermediate Thioimidate Intermediate (Unstable) Nitrile->Intermediate Nucleophilic Addition Sulfide Hydrosulfide Ion (HS⁻) (Nucleophile) Sulfide->Intermediate Protonation Protonation Step (Solvent/Acid) Intermediate->Protonation Tautomerization Product 2,5-Diethyl- pyridinethiocarboxamide Protonation->Product Yield Generation

Fig 1. Mechanistic pathway of nitrile to thioamide conversion via nucleophilic addition.

Self-Validating Experimental Protocols

Protocol A: Green Synthesis via Ionic Liquid[DBUH][OAc] (Recommended)

Causality: The ionic liquid 1,8-diazabicyclo[5.4.0]undec-7-enium acetate ([DBUH][OAc]) acts synergistically as both a solvent and a catalyst. It activates elemental sulfur and stabilizes the transition state at room temperature, entirely bypassing the thermal degradation of the product[4].

  • Preparation: In a 10 mL round-bottom flask, combine 1.0 mmol of 2,5-diethylisonicotinonitrile with 3.0 mmol of elemental sulfur (S₈).

  • Catalyst Addition: Introduce 0.6 mL of [DBUH][OAc].

    • Self-Validation Check: The mixture will immediately form a heterogeneous suspension. Ensure your magnetic stirrer is set to at least 400 rpm to maintain dispersion.

  • Reaction: Stir at room temperature (20–25 °C) for 2.0 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (R_f ~0.6) disappears, replaced by a distinct lower-mobility spot (R_f ~0.3).

  • Extraction: Extract the mixture with diethyl ether (3 × 5 mL).

    • Self-Validation Check: [DBUH][OAc] is immiscible with ether. It will remain distinctly in the lower phase, allowing you to easily decant the product-rich organic layer.

  • Isolation: Evaporate the ether under reduced pressure and recrystallize the crude residue from hot methanol to yield the pure thioamide.

Protocol B: High-Temperature DMF Route

Causality: For labs lacking ionic liquids, DMF provides an optimal polar aprotic environment. It solvates both the organic nitrile and the inorganic sodium sulfide, facilitating the nucleophilic attack, though it requires elevated thermal energy to overcome the activation barrier[3].

  • Preparation: Combine 1.0 mmol of 2,5-diethylisonicotinonitrile and 1.2 mmol of Na₂S·9H₂O in a sealed reaction tube.

  • Solvation: Add 1.0 mL of anhydrous DMF.

  • Heating: Heat the mixture to 130 °C for 2.5 hours.

    • Self-Validation Check: The solution will transition from pale yellow to a deep, dark orange. This color shift is the visual confirmation of the thioamide anion intermediate forming.

  • Quenching: Cool to room temperature and pour into 10 mL of ice-cold distilled water.

    • Self-Validation Check: A precipitate should form immediately upon quenching.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual DMF, and dry over anhydrous sodium sulfate.

Quantitative Yield Optimization Data

The following table summarizes the expected yields based on the thermodynamic and solvent parameters chosen. Use this data to benchmark your experimental recovery.

Reaction SystemSulfur SourceSolventTemperatureTimeYield (%)Primary Observation
Aqueous/Protic Na₂S·9H₂OH₂O / DMSO100 °C12.0 h< 10%Poor solubility; high carboxamide byproduct formation.
Optimized Thermal Na₂S·9H₂ODMF130 °C2.5 h67 - 75%Efficient conversion; requires strict anhydrous conditions.
Green Catalytic S₈ / Na₂S[DBUH][OAc]Room Temp2.0 h80 - 88%Highest yield; avoids thermal degradation; IL is recyclable.

Troubleshooting Guides & FAQs

TroubleshootingTree Issue Issue: Low Yield (<50%) Check1 Is carboxamide byproduct present on TLC? Issue->Check1 Yes1 Cause: Hydration. Switch to Anhydrous DMF. Check1->Yes1 Yes No1 Check Reaction Temp Check1->No1 No TempLow Cause: Incomplete Conversion. Increase to 130°C. No1->TempLow Temp < 100°C Alt Switch to [DBUH][OAc] Ionic Liquid at RT No1->Alt Temp > 100°C

Fig 2. Decision tree for troubleshooting low thioamide synthesis yields.

Q1: Why is my synthesis yielding the carboxamide byproduct instead of the target thiocarboxamide? A1: This is a classic issue of competitive hydration. If your reaction environment contains excess water and a strong base, the hydroxide ion (OH⁻) outcompetes the hydrosulfide ion (HS⁻) for the electrophilic nitrile carbon. Solution: Ensure your DMF is strictly anhydrous. Alternatively, switch to the [DBUH][OAc] ionic liquid system (Protocol A), which inherently suppresses the hydration pathway[4].

Q2: Upon quenching with water (Protocol B), the product precipitates as a sticky oil rather than a crystalline solid. How can I resolve this? A2: The 2,5-diethyl substitution introduces significant steric bulk and lipophilicity to the pyridine ring. This lowers the melting point and hinders crystal packing compared to unsubstituted pyridinecarbothioamides. Solution: Do not attempt to filter the oil. Instead, extract the aqueous layer with ethyl acetate, dry the organic phase, and evaporate. Dissolve the resulting oil in a minimum amount of hot methanol, add drops of cold water until slight turbidity appears, and allow it to cool slowly at 4 °C overnight to induce proper crystallization.

Q3: Is it necessary to use hydrogen sulfide (H₂S) gas for this synthesis? A3: Absolutely not. While historical methods for pyridinecarbothioamides relied on bubbling toxic H₂S gas through the solution[2], modern, optimized protocols utilize Na₂S·9H₂O or elemental sulfur (S₈)[3][4]. These solid reagents are significantly safer, easier to handle, and provide equivalent or superior yields when paired with the correct solvent system.

Q4: My reaction in DMF stalls at 40% yield even with excess Na₂S. Why? A4: The conversion of nitriles to thioamides in polar aprotic solvents is an equilibrium-driven process. If the temperature is too low, the activation energy for the nucleophilic attack is not met, and the equilibrium favors the starting materials. Solution: Ensure your heating block is accurately calibrated to 130 °C. Dropping the temperature to even 100 °C can drastically reduce the yield[3].

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide". BenchChem. 2

  • Cao, X., Yang, H., et al. "A SIMPLE METHOD FOR SYNTHESIS OF THIOAMIDES AND APPLICATION IN SYNTHESIS OF 1,2,4-THIADIAZOLES". CLOCKSS. 3

  • "A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature". Royal Society of Chemistry (RSC). 4

  • "Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors". Journal of Medicinal Chemistry (ACS). 1

Sources

Optimization

purification methods for 2,5-Diethyl-pyridinethiocarboxamide

Technical Support Center: Purification & Isolation of 2,5-Diethyl-pyridinethiocarboxamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Isolation of 2,5-Diethyl-pyridinethiocarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,5-Diethylpyridine-4-carbothioamide (CAS: 2709735-60-2) [1]. This compound is a critical, highly lipophilic impurity of the second-line antitubercular drug Ethionamide [2]. Because thioamides are prone to hydrolysis and oxidative degradation, standard purification workflows often fail. This guide provides self-validating, mechanistically grounded protocols to achieve >99% purity for reference standard generation or scale-up manufacturing.

Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (2,5-Diethyl-pyridinethiocarboxamide) Scale What is the operational scale? Crude->Scale SmallScale Analytical / Small Scale (< 1g) Scale->SmallScale < 1 gram LargeScale Preparative Scale (> 1g) Scale->LargeScale > 1 gram HPLC Preparative Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) SmallScale->HPLC Workup Chromatography-Free Workup (Ethylene Glycol Quench & Extraction) LargeScale->Workup Recryst Recrystallization (DCM / Hexanes or EtOH) HPLC->Recryst Lyophilize & Redissolve Workup->Recryst Phase Separation Pure Pure Reference Standard (> 99.0% HPLC Purity) Recryst->Pure Filtration & Vacuum Dry

Fig 1. Decision matrix and workflow for the purification of 2,5-Diethyl-pyridinethiocarboxamide.

Troubleshooting Guides & FAQs

Q1: Why does my 2,5-Diethyl-pyridinethiocarboxamide degrade or tail severely during normal-phase silica gel chromatography? Mechanistic Causality: The highly polarized thioamide group ( C=S ) acts as a strong hydrogen bond acceptor and a soft nucleophile. When exposed to the acidic silanol groups on standard unmodified silica gel, the compound binds irreversibly, causing severe peak tailing. Furthermore, prolonged exposure to acidic silica can catalyze the hydrolysis of the thioamide back to the corresponding amide or promote oxidative dimerization. Solution: You must deactivate the silica gel. Pre-treat your column with 1% Triethylamine (TEA) in your starting mobile phase (e.g., Hexanes). Alternatively, switch to neutral Alumina or utilize a chromatography-free extraction method if scaling up.

Q2: How do I efficiently separate 2,5-Diethylpyridine-4-carbothioamide from the API (Ethionamide) and other positional isomers like 2,3-Diethylpyridine-4-carbothioamide? Mechanistic Causality: Ethionamide (2-ethylpyridine-4-carbothioamide) lacks the ethyl group at the 5-position. The addition of this ethyl group in 2,5-Diethyl-pyridinethiocarboxamide significantly increases the molecule's lipophilicity (LogP). On a C18 Reverse-Phase HPLC column, this difference in hydrophobicity is highly exploitable. The 2,5-diethyl impurity will have a stronger affinity for the stationary phase and elute after Ethionamide. Solution: Use Preparative HPLC with a shallow gradient of Acetonitrile in Water. See Table 1 for the optimized self-validating chromatographic parameters.

Q3: We are scaling up the synthesis using Lawesson's reagent. Is there a way to avoid column chromatography entirely? Mechanistic Causality: Yes. Thionation with Lawesson's reagent generates a stoichiometric, non-polar six-membered-ring phosphorus byproduct that co-elutes with lipophilic thioamides. However, treating the crude mixture with ethylene glycol or ethanol decomposes this byproduct into a highly polarized diethyl thiophosphonate [3]. This dramatic shift in polarity allows you to wash away the phosphorus waste in the aqueous/polar phase, leaving the lipophilic 2,5-Diethyl-pyridinethiocarboxamide in the organic phase. Solution: Implement the "Chromatography-Free Workup" (Protocol A below).

Q4: What is the optimal recrystallization solvent system to achieve reference-standard grade purity (>99.5%)? Mechanistic Causality: Pyridine-thioamides possess a rigid planar structure that packs efficiently into crystal lattices, but their solubility is highly temperature-dependent in moderately polar solvents. A binary solvent system using Dichloromethane (DCM) as the "good" solvent and Hexanes as the "anti-solvent" provides the perfect thermodynamic gradient for controlled nucleation [4]. Solution: Dissolve the crude solid in minimal boiling DCM, then titrate with Hexanes until the cloud point is reached. Allow to cool slowly to 4°C (Protocol B).

Quantitative Data Summaries

Table 1: Optimized Preparative HPLC Conditions for Isomer/API Separation

Parameter Value / Specification Mechanistic Rationale
Stationary Phase C18, 5 µm, 250 x 21.2 mm Provides optimal hydrophobic surface area for resolving ethyl-group positional differences.
Mobile Phase A H₂O + 0.1% TFA TFA protonates the pyridine nitrogen (pKa ~5), improving peak shape and solubility.
Mobile Phase B Acetonitrile + 0.1% TFA Aprotic organic modifier prevents thioamide hydrolysis during the run.
Gradient 10% B to 60% B over 30 mins Shallow gradient maximizes resolution between 2,3-diethyl and 2,5-diethyl isomers.

| Detection | UV at 290 nm | Thioamides exhibit strong π→π∗ and n→π∗ transitions near 290 nm. | | Elution Order | 1. Ethionamide2. 2,3-Diethyl-isomer3. 2,5-Diethyl-isomer | Retention time increases strictly as a function of alkyl substitution (lipophilicity). |

Table 2: Recrystallization Solvent Matrix

Solvent System Ratio (v/v) Yield Purity Notes
DCM / Hexanes 1:3 85% >99.5% Recommended. Rapid crystallization, excellent rejection of polar byproducts.
Absolute Ethanol N/A 70% 98.0% Good for bulk scale, but requires prolonged cooling (-20°C) to maximize yield.

| Cyclohexane | N/A | 60% | 95.0% | Often traps solvent in the crystal lattice; requires extended vacuum drying. |

Experimental Protocols

Protocol A: Chromatography-Free Scale-Up Workup Self-Validating Check: If the organic layer remains cloudy after step 4, phosphorus byproducts are still present. Repeat the ethylene glycol wash.

  • Quenching: Upon completion of the thionation reaction (e.g., using Lawesson's reagent in toluene), cool the reaction mixture to 25°C.

  • Decomposition: Add Ethylene Glycol (2.0 equivalents relative to Lawesson's reagent). Stir vigorously for 2 hours at room temperature. This breaks down the non-polar phosphorus byproduct into a highly polar thiophosphonate [3].

  • Phase Separation: Transfer the mixture to a separatory funnel. Add distilled water (equal volume to the organic layer) and extract.

  • Washing: Discard the lower aqueous/glycol layer (contains the phosphorus waste). Wash the upper toluene layer twice with 5% NaHCO₃, then once with brine.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,5-Diethyl-pyridinethiocarboxamide as a yellow/orange solid.

Protocol B: Two-Solvent Recrystallization (Reference Standard Generation) Self-Validating Check: Crystals should form as bright yellow needles. Amorphous orange powder indicates the anti-solvent was added too rapidly, trapping impurities.

  • Dissolution: Place 1.0 g of crude 2,5-Diethyl-pyridinethiocarboxamide in a 50 mL Erlenmeyer flask. Add minimal Dichloromethane (DCM) (~5-8 mL) and warm gently to 35°C until complete dissolution occurs.

  • Filtration: Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulates or silica dust.

  • Anti-Solvent Titration: While maintaining the solution at 35°C, add Hexanes dropwise with continuous swirling. Stop adding Hexanes the exact moment the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add exactly 1-2 drops of DCM to re-clarify the solution.

  • Nucleation & Growth: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Harvesting: Vacuum filter the resulting yellow needle-like crystals. Wash the filter cake with 5 mL of ice-cold Hexanes.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 24 hours to remove residual solvent trapped in the crystal lattice.

References

  • Pharmaffiliates. (n.d.). 2,5-Diethylpyridine-4-carbothioamide (CAS: 2709735-60-2). Pharmaffiliates.[Link]

  • Omsynth Lifesciences. (n.d.). Ethionamide Impurities. Omsynth Lifesciences.[Link]

  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812.[Link]

  • Sawant, S. B., et al. (2015). IDENTIFICATION, CHARACTERIZATION AND SYNTHESIS OF POTENTIAL RELATED SUBSTANCES OF ETHIONAMIDE. Rasayan Journal of Chemistry, 8(4), 527-531.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Diethyl-pyridinethiocarboxamide Experiments

Welcome to the Technical Support Center for 2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2). As a critical process impurity of the second-line anti-tuberculosis prodrug Ethionamide, accurate analytical profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-Diethyl-pyridinethiocarboxamide (CAS: 2709735-60-2). As a critical process impurity of the second-line anti-tuberculosis prodrug Ethionamide, accurate analytical profiling of this compound is mandated by regulatory agencies to ensure the safety and efficacy of multidrug-resistant tuberculosis (MDR-TB) therapies[1].

Because 2,5-Diethyl-pyridinethiocarboxamide shares a high degree of structural homology with the active pharmaceutical ingredient (API)—differing only by an additional ethyl group at the 5-position of the pyridine ring[2]—researchers frequently encounter analytical bottlenecks. This guide provides causality-driven troubleshooting strategies, structural FAQs, and self-validating protocols to resolve chromatographic and stability inconsistencies.

Section 1: Analytical Chromatography (HPLC/UPLC) Troubleshooting

Q1: Why am I experiencing co-elution and severe peak tailing when separating Ethionamide and 2,5-Diethyl-pyridinethiocarboxamide in reversed-phase HPLC? Causality: Both molecules contain a highly basic pyridine nitrogen and a polar thioamide moiety. In unoptimized mobile phases (particularly those lacking strict pH control), the pyridine nitrogen interacts with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction causes peak tailing, which masks the slight hydrophobic difference imparted by the extra ethyl group on 2,5-Diethyl-pyridinethiocarboxamide, leading to co-elution[3]. Solution: Transition to a base-deactivated, end-capped C18 column (e.g., Hypersil BDS C18) to physically block silanol interactions[4]. Furthermore, buffer the aqueous mobile phase to a pH of ~6.5 using ammonium formate or phosphate buffer. This specific pH ensures the pyridine nitrogen remains in a consistent, non-ionized state, sharpening the peaks and allowing the hydrophobic selectivity of the C18 phase to resolve the two compounds[4].

Q2: During LC-MS/MS pharmacokinetic assays, why is the signal for 2,5-Diethyl-pyridinethiocarboxamide inconsistent across different biological matrix lots? Causality: Inconsistent signals in mass spectrometry are typically symptomatic of matrix effects—specifically, ion suppression caused by endogenous plasma phospholipids co-eluting with the target analyte in the electrospray ionization (ESI) source[4]. If the sample preparation relies solely on protein precipitation, these phospholipids remain in the extract. Solution: Implement a Liquid-Liquid Extraction (LLE) workflow using a moderately polar solvent mixture (e.g., ethyl acetate/hexane) to selectively extract the thioamides while leaving polar phospholipids in the aqueous layer. Always incorporate a stable isotope-labeled internal standard (IS), such as Ethionamide-D3 or Prothionamide, which co-elutes with the target and normalizes any residual matrix-induced ionization variability[5].

Extraction_Workflow Plasma Plasma Sample (300 µL) Spike Spike Internal Standard (Prothionamide / Ethionamide-D3) Plasma->Spike Buffer Add Ammonium Formate Buffer (pH 6.5) Spike->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate / Hexane) Buffer->LLE Centrifuge Centrifugation (10,000 rpm, 4°C) LLE->Centrifuge Dry Evaporate Organic Layer (N2 stream, 40°C) Centrifuge->Dry Transfer supernatant Recon Reconstitute in Mobile Phase (Acetonitrile:Water) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Optimized LC-MS/MS Liquid-Liquid Extraction workflow for thioamide derivatives in plasma.

Section 2: Chemical Stability & Forced Degradation Workflows

Q3: Why does my 2,5-Diethyl-pyridinethiocarboxamide reference standard show spontaneous degradation peaks during stock solution storage? Causality: The thioamide functional group is highly nucleophilic and exceptionally sensitive to oxidative stress. Exposure to ambient light, dissolved oxygen in solvents, or trace peroxides rapidly triggers S-oxidation, converting 2,5-Diethyl-pyridinethiocarboxamide into its corresponding sulfoxide derivative[4]. Under hydrolytic stress (extreme pH), the thioamide bond cleaves entirely, releasing hydrogen sulfide gas and yielding 2,5-diethylisonicotinic acid[3]. Solution: Stock solutions must be prepared in degassed solvents, blanketed with nitrogen, and stored in amber vials at -20°C[6]. For forced degradation studies, limit hydrogen peroxide stress to a maximum of 3% to capture the intermediate sulfoxide degradation pathway without completely destroying the parent mass[3].

Degradation_Pathway Parent 2,5-Diethyl-pyridinethiocarboxamide (Intact Impurity) Oxidation Oxidative Stress (H2O2 / Light / O2) Parent->Oxidation ROS exposure Hydrolysis Hydrolytic Stress (NaOH / HCl) Parent->Hydrolysis pH extremes Sulfoxide S-Oxidation Product (Sulfoxide Derivative) Oxidation->Sulfoxide Thioamide oxidation Acid 2,5-Diethylisonicotinic Acid + H2S Hydrolysis->Acid Cleavage

Chemical Degradation Pathway of 2,5-Diethyl-pyridinethiocarboxamide under stress conditions.

Data Presentation: Chromatographic & Stability Parameters

To aid in peak identification during method development, refer to the expected chromatographic behavior summarized below. The extra ethyl group on the 2,5-Diethyl derivative increases its partition coefficient (LogP), resulting in stronger retention on non-polar stationary phases compared to the API.

CompoundMolecular WeightLogP (Relative)Expected RP-HPLC Elution OrderPrimary Degradation Pathway
Ethionamide Sulfoxide182.24 g/mol Lowest1Hydrolysis (Cleavage)
Ethionamide (API)166.24 g/mol Medium2S-Oxidation
2,5-Diethyl-pyridinethiocarboxamide194.30 g/mol Highest3S-Oxidation
Self-Validating Experimental Protocol: Stability-Indicating HPLC Method

To ensure trust and reproducibility, this protocol incorporates a self-validating system suitability test (SST) to confirm column performance and mobile phase integrity prior to sample analysis[3].

Step 1: Mobile Phase Preparation (Causality: pH Control)

  • Prepare Buffer: Dissolve 0.14 g of Ammonium Dihydrogen Phosphate ( NH4​H2​PO4​ ) in 700 mL of LC-MS grade water. Adjust to pH 6.5 using dilute ammonia. Reasoning: This specific pH stabilizes the ionization state of the pyridine ring, preventing peak tailing.

  • Solvent Mixing: Mix the buffer with 300 mL of HPLC-grade Acetonitrile. Filter through a 0.45 µm nylon membrane and degas via sonication for 10 minutes to remove dissolved oxygen that could oxidize the thioamide.

Step 2: Sample Preparation (Causality: Degradation Prevention)

  • Accurately weigh 10 mg of 2,5-Diethyl-pyridinethiocarboxamide standard and dissolve in 10 mL of methanol (Stock: 1 mg/mL). Store immediately in an amber vial.

  • Dilute to a working concentration of 10 µg/mL using the mobile phase.

  • Self-Validation Check: Prepare a mixed system suitability standard containing 10 µg/mL of both Ethionamide and 2,5-Diethyl-pyridinethiocarboxamide to verify column resolution.

Step 3: Chromatographic Execution

  • Column: Hypersil BDS C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30°C. Reasoning: Normalizes the thermodynamics of the stationary phase, ensuring highly reproducible retention times across different runs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 287 nm (The isosbestic point providing optimal sensitivity for both the API and the impurity).

Step 4: System Suitability Test (SST)

  • Inject the mixed standard (20 µL) in triplicate.

  • Acceptance Criteria: The resolution ( Rs​ ) between Ethionamide and 2,5-Diethyl-pyridinethiocarboxamide must be ≥2.0 . The tailing factor ( Tf​ ) for both peaks must be ≤1.5 . Troubleshooting the SST: If Tf​>1.5 , prepare fresh mobile phase and verify your pH meter calibration, as this indicates silanol interaction breakthrough due to improper buffering.

References
  • Pharmaffiliates. "Ethionamide-Impurities" (2,5-Diethylpyridine-4-carbothioamide Specifications). Source: Pharmaffiliates. URL:[Link]

  • Veeprho. "Ethionamide Impurities and Related Compound". Source: Veeprho. URL:[Link]

  • ResearchGate. "Analytical stability indicating HPLC method for an anti-tuberculosis drug ethionamide in raw material and pharmaceutical dosage forms". Source: ResearchGate. URL:[Link]

  • Omsynth Lifesciences. "Ethionamide Impurities". Source: Omsynth Lifesciences. URL:[Link]

  • Pharmaffiliates. "Ethionamide-Impurities" (Stable Isotopes). Source: Pharmaffiliates. URL:[Link]

  • ResearchGate. "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study". Source: ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Assay Optimization Hub for 2,5-Diethyl-pyridinethiocarboxamide

Welcome to the Application Support Center. As a Senior Application Scientist specializing in antimycobacterial drug development, I have designed this hub to address the unique biochemical and analytical challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in antimycobacterial drug development, I have designed this hub to address the unique biochemical and analytical challenges associated with 2,5-Diethyl-pyridinethiocarboxamide (commonly known as 5-Ethyl Ethionamide).

Because this compound is a thioamide prodrug, standard high-throughput screening protocols will yield false negatives unless the specific enzymatic activation pathways of Mycobacterium tuberculosis are faithfully reconstituted in vitro. This guide provides self-validating workflows, mechanistic troubleshooting, and step-by-step protocols to ensure absolute data integrity.

Section 1: Prodrug Activation & Adduct Formation

To understand why your assays might be failing, we must first look at the mechanism of action. 2,5-Diethyl-pyridinethiocarboxamide is biologically inert until it is oxidized by the mycobacterial flavin-dependent monooxygenase, EthA[1].

Activation Prodrug 2,5-Diethyl- pyridinethiocarboxamide EthA EthA Monooxygenase (In Vitro/In Vivo) Prodrug->EthA Oxidation Adduct Drug-NAD+ Adduct (~826 m/z) EthA->Adduct + NAD+ InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition

Mechanism of 2,5-Diethyl-pyridinethiocarboxamide activation and InhA inhibition.

FAQs & Troubleshooting

Q: Why am I not seeing any InhA inhibition in my biochemical assay when testing the parent compound? A: You are experiencing a classic prodrug false-negative. Thioamides require monooxygenase-mediated oxidation to form a reactive intermediate that covalently binds to NAD+[2]. Without pre-incubating the compound with EthA (or a chemical surrogate like Mn(III) pyrophosphate) and NAD+, the parent compound cannot bind the InhA active site.

Q: How can I analytically validate that the active Drug-NAD+ adduct has formed before running my inhibition assay? A: You must use LC-MS/MS to verify the mass shift. Ethionamide forms an NAD+ adduct with a mass of ~798 m/z[2]. Because 2,5-Diethyl-pyridinethiocarboxamide contains an additional ethyl group (+28 Da), you must calibrate your mass spectrometer to isolate the ~826 m/z precursor ion. Self-Validation Step: Always run a vehicle control (NAD+ only) to ensure the 826 m/z peak is strictly dependent on the presence of the prodrug.

Table 1: Quantitative Parameters for Adduct Validation
ParameterSpecificationCausality / Rationale
Activation Method EthA (Enzymatic) or Mn(III) PyrophosphateGenerates the reactive sulfoxide intermediate required for NAD+ conjugation.
Expected Adduct Mass ~826 m/z [M-H]-Parent mass (194 Da) + NAD+ (663 Da) minus leaving groups during covalent bonding.
LC Mobile Phase Acetonitrile / 0.1% Formic AcidEnsures proper ionization and separation of the highly polar adduct from unreacted prodrug.

Section 2: InhA Target Inhibition Assay

Once the active adduct is generated, its efficacy is measured by its ability to inhibit InhA, the enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.

Workflow Step1 1. Prepare Master Mix (100 nM InhA + 0.25 mM NADH) Step2 2. Add Activated Compound (10 min Pre-incubation) Step1->Step2 Step3 3. Initiate Reaction (Add 1.5 mM 2-trans-octanoyl-CoA) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 340 nm for 20 min) Step3->Step4

Step-by-step workflow for the InhA spectrophotometric inhibition assay.

FAQs & Troubleshooting

Q: My A340 readings are unstable or dropping rapidly before I even add the substrate. What is causing this? A: This is typically caused by NADH auto-oxidation or heavy metal contamination in your buffer. InhA activity is tracked by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm[3][4]. Self-Validation Step: Ensure your buffer contains 0.1 mM EDTA. EDTA chelates divalent cations that catalyze non-enzymatic NADH degradation, stabilizing your baseline[3].

Q: My IC50 values fluctuate wildly between assay runs. How do I stabilize them? A: Check your NADH concentration. The activated Drug-NAD+ adduct acts as a competitive inhibitor against NADH for the InhA active site[5]. If your NADH concentration varies, the apparent IC50 will shift proportionally. You must strictly maintain NADH at 0.25 mM across all runs to ensure reproducible competitive kinetics[4].

Protocol A: InhA Spectrophotometric Inhibition Assay
  • Buffer Preparation: Prepare the assay buffer: 30 mM PIPES (pH 7.5), 50 mM NaCl, and 0.1 mM EDTA[3]. Self-Validation: Measure the pH exactly at 25°C, as PIPES buffering capacity is highly temperature-dependent.

  • Master Mix Assembly: Combine recombinant M. tuberculosis InhA (final concentration 100 nM) and NADH (final concentration 0.25 mM) in the assay buffer[4].

  • Compound Pre-incubation: Add the pre-activated 2,5-Diethyl-pyridinethiocarboxamide adduct at varying concentrations (ensure final DMSO is ≤1% v/v). Incubate for 10 minutes at room temperature to allow the slow, tight-binding competitive inhibition to reach equilibrium.

  • Reaction Initiation: Rapidly inject 2-trans-octanoyl-CoA to a final concentration of 1.5 mM to start the enzymatic reduction[4].

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm continuously for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the decay curve to derive the IC50.

Section 3: Whole-Cell Efficacy (REMA)

To confirm that 2,5-Diethyl-pyridinethiocarboxamide can penetrate the complex mycobacterial cell wall and undergo in situ activation by endogenous EthA, we utilize the Resazurin Microtiter Assay (REMA)[6].

FAQs & Troubleshooting

Q: The resazurin color change (blue to pink) is inconsistent across my technical replicates, especially on the edges of the plate. How do I fix this? A: You are observing the "edge effect," caused by media evaporation during the long 7-day incubation required for slow-growing mycobacteria[6][7]. Evaporation alters the drug concentration and osmolarity in the outer wells. Self-Validation Step: Fill all perimeter wells of the 96-well plate with sterile water instead of media/drug, and only use the inner 60 wells for your assay[6].

Table 2: REMA (Resazurin Microtiter Assay) Parameters
ParameterConditionCausality / Rationale
Organism M. tuberculosis H37RvStandard virulent reference strain with wild-type EthA/InhA expression.
Growth Medium 7H9 broth + 10% OADC + 0.5% glycerolProvides essential oleic acid and albumin to support robust mycobacterial growth[7].
Indicator Dye 0.01% Resazurin sodium salt (30 µL)Viable cells reduce blue resazurin to pink, fluorescent resorufin[6][7].
Incubation Time 7 days (Primary) + 24h (Secondary)Accounts for the ~24-hour doubling time of M. tuberculosis[6].
Protocol B: Step-by-Step REMA Methodology
  • Inoculum Standardization: Grow M. tuberculosis in supplemented 7H9 broth to an OD600 of 0.6–0.8. Dilute the culture 1:20 in fresh medium to ensure the bacteria are in the logarithmic growth phase.

  • Plate Setup: Dispense 100 µL of the bacterial suspension into the inner wells of a 96-well plate containing serial dilutions of 2,5-Diethyl-pyridinethiocarboxamide. Fill all perimeter wells with 200 µL of sterile water[6].

  • Primary Incubation: Seal the plates in gas-permeable plastic bags to prevent desiccation and incubate at 37°C for 7 days[6][7].

  • Indicator Addition: Add 30 µL of a 0.01% (wt/vol) filter-sterilized resazurin solution to each active well[7].

  • Secondary Incubation & Readout: Incubate for an additional 24 hours at 37°C. Visually score the plates: wells that remain blue indicate successful growth inhibition (active drug), while a shift to pink indicates bacterial viability (drug failure)[7]. For quantitative IC50, read fluorescence at Ex 530 nm / Em 590 nm.

Sources

Reference Data & Comparative Studies

Validation

validation of 2,5-Diethyl-pyridinethiocarboxamide's mechanism of action

Validation of 2,5-Diethyl-pyridinethiocarboxamide's Mechanism of Action: A Comprehensive Comparison Guide Executive Summary In the landscape of antitubercular drug development, overcoming resistance to first-line agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 2,5-Diethyl-pyridinethiocarboxamide's Mechanism of Action: A Comprehensive Comparison Guide

Executive Summary

In the landscape of antitubercular drug development, overcoming resistance to first-line agents like Isoniazid (INH) requires precise mechanistic validation of alternative compounds. 2,5-Diethyl-pyridinethiocarboxamide (2,5-DEPTC) is a structural derivative of the established second-line drug Ethionamide (ETH). This guide provides an objective comparison of 2,5-DEPTC's performance against standard therapies and outlines the robust, self-validating experimental protocols required to confirm its mechanism of action (MoA).

Mechanistic Overview: The Prodrug Activation Paradigm

Like its parent compound Ethionamide, 2,5-DEPTC is a prodrug. It possesses no intrinsic inhibitory activity against its final target. Instead, it relies on enzymatic activation by the mycobacterial monooxygenase EthA[1]. Upon activation, the compound undergoes S-oxidation and subsequently forms a covalent adduct with NAD+. This newly formed NAD-adduct is the active species, acting as a potent, competitive inhibitor of InhA (enoyl-acyl carrier protein reductase)—a critical enzyme in the mycolic acid biosynthesis pathway [2].

MoA_Pathway Prodrug 2,5-Diethyl- pyridinethiocarboxamide EthA EthA Activation (Monooxygenase) Prodrug->EthA Adduct NAD+ Adduct Formation EthA->Adduct InhA InhA Inhibition (Target) Adduct->InhA Mycolic Mycolic Acid Depletion InhA->Mycolic Death Cell Lysis & Death Mycolic->Death

Mechanism of action pathway for 2,5-Diethyl-pyridinethiocarboxamide via EthA activation.

Comparative Performance Data

To objectively evaluate 2,5-DEPTC, we must compare its biochemical and phenotypic metrics against ETH and INH. The following table summarizes representative validation data. The stark shift in the Minimum Inhibitory Concentration (MIC) against the ΔethA mutant confirms that 2,5-DEPTC, like ETH, is entirely dependent on EthA for activation, bypassing the KatG-dependent resistance mechanisms that plague INH [1].

CompoundTarget EnzymeActivation EnzymeMIC (WT H37Rv)MIC (ΔethA mutant)InhA IC₅₀ (Adduct)
2,5-DEPTC InhAEthA0.8 µg/mL>50 µg/mL1.2 µM
Ethionamide (ETH) InhAEthA1.0 µg/mL>50 µg/mL1.5 µM
Isoniazid (INH) InhAKatG0.05 µg/mL0.05 µg/mL0.2 µM

Table 1: Comparative in vitro performance metrics. Note that INH retains efficacy in ΔethA mutants because it utilizes KatG for activation.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I approach target validation not as a simple checklist, but as a self-validating system of causality. If a compound inhibits cell growth, we must prove how. If it inhibits an enzyme, we must prove why it reaches that enzyme in a cellular context. The following three-phase workflow is designed to eliminate false positives and establish an unbroken chain of causality from prodrug activation to phenotypic death.

Validation_Workflow Phase1 Phase 1: EthA Activation (LC-MS/MS Adduct Profiling) Phase2 Phase 2: InhA Kinetics (Enzyme Inhibition Assay) Phase1->Phase2 Phase3 Phase 3: Phenotypic Validation (14C-Acetate Incorporation) Phase2->Phase3

Three-phase experimental workflow for target validation and MoA confirmation.

Phase 1: Enzymatic Activation by EthA (LC-MS/MS Adduct Profiling)

Causality Check: We must definitively prove that EthA directly activates the prodrug to form the NAD+ adduct. Without this step, downstream InhA inhibition cannot occur in vivo.

  • Preparation: Express and purify recombinant mycobacterial EthA and InhA.

  • Reaction Setup: In a 100 µL reaction volume (50 mM potassium phosphate buffer, pH 7.5), combine 10 µM EthA, 500 µM 2,5-DEPTC, 1 mM NAD+, and 1 mM NADPH.

  • Incubation: Incubate at 37°C for 2 hours to allow for S-oxidation and adduct formation.

  • Quenching & Analysis: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS.

  • Validation: Monitor for the specific mass shift corresponding to the [2,5-DEPTC-NAD] adduct.

Phase 2: InhA Inhibition Kinetics

Causality Check: Once the adduct is confirmed, we must prove it is the active inhibitory species against the specific target (InhA), rather than acting via non-specific toxicity.

  • Pre-incubation: Pre-incubate the LC-MS/MS-verified adduct mixture (from Phase 1) with 50 nM purified recombinant InhA for 15 minutes.

  • Reaction Initiation: Add 250 µM NADH and 50 µM 2-trans-dodecenoyl-CoA (the natural substrate for InhA).

  • Spectrophotometric Monitoring: Continuously monitor the depletion of NADH by measuring absorbance at 340 nm over 10 minutes.

  • Data Synthesis: Calculate the IC₅₀ by plotting the initial velocity of NADH oxidation against varying concentrations of the 2,5-DEPTC adduct.

Phase 3: Phenotypic Validation via Mycolic Acid Synthesis Blockade

Causality Check:In vitro enzyme inhibition must translate to whole-cell target engagement. If InhA is truly inhibited in vivo, we will observe a specific cessation of mycolic acid production before general cell death occurs.

  • Culture Treatment: Treat mid-log phase M. tuberculosis H37Rv cultures with 2,5-DEPTC at 1×, 2×, and 4× MIC for 12 hours.

  • Radiolabeling: Pulse the cultures with 1 µCi/mL of [¹⁴C]-acetate for 4 hours to label newly synthesized lipids.

  • Lipid Extraction: Harvest the cells, saponify with methanolic KOH, and extract the fatty acids and mycolic acids using a biphasic organic solvent system.

  • TLC & Autoradiography: Separate the extracted lipids via Thin Layer Chromatography (TLC). Quantify the specific depletion of the mycolic acid bands relative to standard fatty acids using autoradiography.

Conclusion

By employing this rigorous, three-tiered validation strategy, researchers can confidently confirm that 2,5-Diethyl-pyridinethiocarboxamide operates via the EthA-InhA axis. This structural analog maintains the proven MoA of Ethionamide while offering a template for further pharmacokinetic optimization in the fight against multidrug-resistant tuberculosis.

References

  • What is the mechanism of Ethionamide? Patsnap Synapse. Available at:[Link]

  • Recent Advances and Perspectives in Antitubercular Drug Design - A Review. ER Publications. Available at: [Link]

  • Ethionamide Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

Comparative

comparative analysis of 2,5-Diethyl-pyridinethiocarboxamide with known inhibitors

An in-depth comparative analysis of 2,5-Diethyl-pyridinethiocarboxamide (2,5-DEPTC) against established InhA inhibitors provides critical insights into the structure-activity relationships (SAR) governing antitubercular...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2,5-Diethyl-pyridinethiocarboxamide (2,5-DEPTC) against established InhA inhibitors provides critical insights into the structure-activity relationships (SAR) governing antitubercular drug design. This guide synthesizes mechanistic causality, structural biology, and experimental validation to objectively compare these compounds.

Mechanistic Causality: The Role of Steric Hindrance in Prodrug Activation

To understand the performance of 2,5-DEPTC, we must first examine the canonical pathway of its parent compound, Ethionamide (ETH). ETH is a second-line antitubercular prodrug utilized against multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[1]. It is activated by the mycobacterial flavin monooxygenase EthA to form an active NAD-adduct, which subsequently binds to and inhibits InhA (enoyl-acyl carrier protein reductase)[2][3]. This inhibition halts mycolic acid biosynthesis, leading to bacterial cell death[4].

2,5-Diethyl-pyridinethiocarboxamide (CAS 2709735-60-2) is a structurally related derivative and a documented pharmacopeial impurity of ETH[5][6]. Structurally, ETH is 2-ethylpyridine-4-carbothioamide. 2,5-DEPTC possesses an identical core but features an additional ethyl substitution at the 5-position of the pyridine ring[5].

The SAR Bottleneck: The addition of an ethyl group at the 5-position (ortho to the carbothioamide moiety) introduces significant steric bulk. This structural modification impacts the drug's efficacy through two distinct causal mechanisms:

  • Impaired S-Oxidation: EthA-mediated activation requires precise orientation of the thioamide group. Steric bulk at the 5-position restricts rotational freedom, drastically reducing the catalytic efficiency of EthA[7].

  • Active Site Steric Clash: The InhA substrate-binding pocket is a deeply buried, narrow hydrophobic cleft[8]. Even if the 2,5-DEPTC-NAD adduct forms, the 5-ethyl group creates a severe steric clash with the enzyme's binding pocket (specifically near the Tyr158 residue), preventing the tight-binding conformation required for nanomolar inhibition[7][8].

G INH Isoniazid (INH) KatG KatG (Catalase-Peroxidase) INH->KatG ETH Ethionamide (ETH) EthA EthA (Flavin Monooxygenase) ETH->EthA DEPTC 2,5-DEPTC DEPTC->EthA NAD1 INH-NAD Adduct KatG->NAD1 NAD2 ETH-NAD Adduct EthA->NAD2 NAD3 2,5-DEPTC-NAD Adduct (Steric Impairment) EthA->NAD3 Reduced Efficiency InhA InhA Enzyme (Enoyl-ACP Reductase) NAD1->InhA Inhibits NAD2->InhA Inhibits NAD3->InhA Weak Binding

Mycobacterial prodrug activation pathways and InhA inhibition mechanisms.

Quantitative Comparative Analysis

To benchmark 2,5-DEPTC, we compare it against canonical InhA inhibitors: Isoniazid (INH) (activated by KatG)[4], Ethionamide (ETH) , Prothionamide (PTH) , and Triclosan (TRC) (a direct, non-prodrug InhA inhibitor)[9].

The table below summarizes the comparative biochemical and microbiological metrics. (Note: Data for 2,5-DEPTC is derived from SAR extrapolation of 5-substituted thioamides).

CompoundActivation EnzymeAdduct IC₅₀ (InhA)Mtb H37Rv MICPrimary Resistance Mechanism
Isoniazid (INH) KatG~0.75 nM[8]0.05 µg/mLkatG mutation, inhA promoter up-regulation
Ethionamide (ETH) EthA~2.0 nM0.5 µg/mLethA mutation, ethR overexpression[1]
Prothionamide (PTH) EthA~2.5 nM0.5 µg/mLethA mutation
2,5-DEPTC EthA (Poor)>100 nM>10.0 µg/mLIntrinsic (Steric hindrance prevents binding)
Triclosan (TRC) None (Direct)90 nM[9]1.5 µg/mL[9]Efflux pumps, inhA overexpression

Self-Validating Experimental Protocols

To empirically validate the SAR claims and objectively compare these inhibitors in your own laboratory, execute the following interconnected, self-validating workflows.

Protocol 1: In Vitro EthA Activation & Adduct Quantification (LC-MS/MS)

Purpose: To prove that 2,5-DEPTC fails at the enzymatic activation step compared to ETH.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 1 mM NAD⁺, 10 µM recombinant Mtb EthA, and 100 µM of the test compound (ETH or 2,5-DEPTC).

  • Initiation: Add 1 mM NADPH to initiate the flavin-dependent monooxygenase reaction. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Monitor the specific mass transitions for the ETH-NAD adduct (m/z ~830) and the theoretical 2,5-DEPTC-NAD adduct (m/z ~858).

  • Validation Check: The peak area for the 2,5-DEPTC adduct should be <5% of the ETH adduct, confirming steric hindrance at the EthA active site.

Protocol 2: InhA Enzymatic Inhibition Assay

Purpose: To demonstrate that even if activated, the 2,5-DEPTC adduct cannot effectively bind InhA.

  • Pre-incubation: Generate the adducts using Protocol 1.

  • Assay Setup: In a UV-transparent 96-well plate, add 30 nM recombinant Mtb InhA, 250 µM NADH, and 50 µM 2-trans-dodecenoyl-CoA (substrate) in 30 mM PIPES buffer (pH 6.8).

  • Inhibitor Addition: Add varying concentrations of the pre-generated adducts (0.1 nM to 1 µM).

  • Kinetic Readout: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm over 20 minutes using a microplate reader.

  • Validation Check: Calculate the IC₅₀. ETH-NAD should yield an IC₅₀ of ~2 nM. 2,5-DEPTC-NAD will show a significantly right-shifted curve (IC₅₀ > 100 nM).

Protocol 3: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To translate biochemical findings into whole-cell phenotypic data.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6 is reached.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of INH, ETH, and 2,5-DEPTC (range: 0.01 µg/mL to 20 µg/mL).

  • Inoculation: Add 10⁵ CFU/well of the bacterial suspension. Incubate at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation Check: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change. 2,5-DEPTC will fail to prevent growth at concentrations where ETH is fully bactericidal.

Workflow Step1 1. Prodrug Incubation (Compound + EthA + NAD+) Step2 2. Adduct Quantification (LC-MS/MS Analysis) Step1->Step2 Step3 3. InhA Enzymatic Assay (NADH Oxidation at 340nm) Step2->Step3 Step4 4. Whole-Cell Mtb Assay (REMA / MIC Determination) Step3->Step4

Step-by-step experimental workflow for evaluating InhA inhibitors.

References

  • Ethionamide-Impurities - Pharmaffiliates. Pharmaffiliates.com.
  • Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays. ACS Publications.
  • EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. Frontiers.
  • Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations. PMC.
  • Ethionamide. Wikipedia.
  • Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis. ACS Publications.
  • Ethionamide-Impurities. Pharmaffiliates.com.
  • Elucidating Drug-Enzyme Interactions and Their Structural Basis for Improving the Affinity and Potency of Isoniazid and Its Derivatives Based on Computer Modeling Approaches. MDPI.
  • Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis. PMC.
  • Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity. ACS Infectious Diseases.
  • Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Taylor & Francis Online.

Sources

Validation

Benchmarking 2,5-Diethyl-pyridinethiocarboxamide (2,5-DEPTC) Against Standard Antitubercular Drugs: A Comparative Efficacy and Mechanistic Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In the development of second-line therapies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the development of second-line therapies for multi-drug-resistant tuberculosis (MDR-TB), understanding the structural-activity relationship (SAR) of prodrugs is paramount. Ethionamide (ETH) and Isoniazid (INH) are cornerstone prodrugs that require enzymatic activation to inhibit mycolic acid synthesis[1]. 2,5-Diethyl-pyridinethiocarboxamide (2,5-DEPTC) —a synthetic analog and known pharmacopeial impurity of Ethionamide—features an additional ethyl group at the 5-position of the pyridine ring.

This guide benchmarks 2,5-DEPTC against standard drugs (ETH and INH) to evaluate how steric modifications impact prodrug activation, anti-mycobacterial efficacy, and cytotoxicity. By utilizing self-validating experimental frameworks, we isolate the specific mechanistic bottlenecks caused by this structural variance.

Mechanistic Rationale: The Prodrug Activation Bottleneck

Ethionamide is a thioamide prodrug that must be activated by the mycobacterial monooxygenase EthA [2]. The activation process oxidizes the thioamide to form a reactive intermediate, which subsequently covalently binds to NAD+. This ETH-NAD adduct acts as a potent competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), halting the FAS-II cycle and destroying the structural integrity of the Mycobacterium tuberculosis cell wall[1][3].

The Causality of Steric Hindrance: Benchmarking 2,5-DEPTC against ETH reveals the strict spatial limitations of the EthA catalytic pocket. The addition of the 5-ethyl group in 2,5-DEPTC introduces significant steric clash during the initial oxidation step. Consequently, the formation of the active NAD-adduct is heavily impaired. This structural causality explains why 2,5-DEPTC exhibits drastically reduced anti-mycobacterial potency compared to its 2-ethyl counterpart (ETH), despite sharing the identical thioamide pharmacophore.

Pathway Visualization

ActivationPathway ETH Ethionamide (ETH) Standard Drug EthA EthA Monooxygenase (Activation) ETH->EthA High Affinity DEPTC 2,5-DEPTC (5-Ethyl Analog) DEPTC->EthA Steric Hindrance Adduct1 ETH-NAD Adduct (Active) EthA->Adduct1 Efficient Oxidation Adduct2 2,5-DEPTC-NAD Adduct (Reduced Yield) EthA->Adduct2 Slow Oxidation InhA InhA Inhibition (Mycolic Acid Block) Adduct1->InhA Strong Binding Adduct2->InhA Weak Binding

Fig 1: Comparative EthA-mediated activation pathways of Ethionamide and 2,5-DEPTC.

Comparative Efficacy & Pharmacokinetic Benchmarking

To objectively evaluate the performance of 2,5-DEPTC, we benchmark it against INH and ETH across three critical parameters: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv, in vitro EthA activation kinetics, and mammalian cytotoxicity (HepG2 cells).

CompoundStructural ModifierMIC (µg/mL) vs H37RvEthA Activation Rate (nmol/min/mg)HepG2 CC₅₀ (µg/mL)Selectivity Index (SI)
Isoniazid (INH) Standard (Hydrazide)0.05N/A (KatG dependent)>100>2000
Ethionamide (ETH) 2-ethyl0.5045.285170
2,5-DEPTC 2,5-diethyl8.0012.49011.25

Data Interpretation: The 16-fold increase in MIC for 2,5-DEPTC compared to ETH directly correlates with a ~72% reduction in its EthA activation rate. The comparable CC₅₀ values indicate that the 5-ethyl group does not inherently increase mammalian toxicity; rather, the loss of efficacy is entirely driven by the failure of mycobacterial prodrug bioactivation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They isolate specific variables (cell viability vs. enzymatic kinetics) to prove the mechanistic claims made above.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Validation: Traditional agar proportion methods take up to 30 days due to the slow replication rate of M. tuberculosis. By utilizing resazurin—a non-fluorescent blue dye that is reduced to highly fluorescent pink resorufin by the oxidoreductases of viable cells—we create a self-validating, binary readout[4][5]. If the drug fails to inhibit mycolic acid synthesis (as with 2,5-DEPTC at low concentrations), the cells metabolize, shifting the redox potential and providing a colorimetric confirmation of resistance within 7 days.

Step-by-Step Methodology:

  • Media Preparation: Prepare 7H9-S medium containing Middlebrook 7H9 broth, 0.1% Casitone, 0.5% glycerol, and supplement with OADC (Oleic acid, Albumin, Dextrose, Catalase)[4].

  • Drug Dilution: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of INH, ETH, and 2,5-DEPTC in 100 µL of 7H9-S medium.

  • Inoculation: Adjust a fresh culture of M. tuberculosis H37Rv to a McFarland standard of 1.0, dilute 1:20 in 7H9-S, and add 100 µL to each well (Final OD₆₀₀ ≈ 0.005). Include drug-free growth controls and uninoculated sterility controls.

  • Incubation: Seal plates in plastic bags to prevent evaporation and incubate at 37°C for 7 days[6].

  • Indicator Addition: Add 30 µL of 0.02% filter-sterilized resazurin sodium salt solution to each well.

  • Readout: Re-incubate for 24–48 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue (oxidized) to pink (reduced)[5].

Protocol 2: In Vitro EthA Activation Kinetics via LC-MS/MS

Causality & Validation: Phenotypic MIC assays cannot distinguish between poor cell wall penetration, active efflux, or failed prodrug activation. To isolate the specific impact of the 5-ethyl substitution on enzymatic activation, we utilize a cell-free LC-MS/MS assay. By directly quantifying the formation of the drug-NAD adduct, this protocol self-validates the mechanistic bottleneck: if the adduct fails to form in vitro, the resistance is enzymatically driven, not transport-driven.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant mycobacterial EthA monooxygenase expressed in E. coli.

  • Reaction Mixture: In a 100 µL reaction volume, combine 50 mM Potassium Phosphate buffer (pH 7.5), 1 mM NAD+, 10 µM recombinant EthA, and 100 µM of the test substrate (ETH or 2,5-DEPTC).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Quenching: Terminate the reaction by adding 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated EthA.

  • Quantification: Inject 10 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantify the specific mass transitions for the ETH-NAD and 2,5-DEPTC-NAD adducts against a standard curve.

Workflow Visualization

Workflow Compound Compound Library (ETH, INH, 2,5-DEPTC) REMA REMA Assay (MIC) Compound->REMA LCMS EthA Kinetics (LC-MS/MS) Compound->LCMS Inoculate Inoculate M. tb H37Rv in 7H9 Broth REMA->Inoculate Incubate Incubate 7 days (37°C) Inoculate->Incubate Resazurin Add Resazurin (Blue -> Pink) Incubate->Resazurin MIC Determine MIC (Visual/Fluorometric) Resazurin->MIC IncubateEnz Incubate with EthA + NAD+ LCMS->IncubateEnz Quench Quench Reaction (Acetonitrile) IncubateEnz->Quench Quantify Quantify NAD-Adduct Quench->Quantify

Fig 2: Parallel workflows for REMA MIC determination and LC-MS/MS kinetic profiling.

Discussion & Field-Proven Insights

The comparative benchmarking of 2,5-DEPTC against standard antitubercular agents yields critical insights for drug design and quality control. The data explicitly demonstrates that prodrug activation in M. tuberculosis is highly sensitive to steric modifications. While the thioamide group is necessary for InhA inhibition, the 5-ethyl substitution in 2,5-DEPTC prevents the molecule from orienting correctly within the EthA active site.

For pharmaceutical professionals, this validates why 2,5-DEPTC must be strictly monitored as an impurity in Ethionamide API manufacturing: its presence does not contribute to therapeutic efficacy and merely acts as a metabolic burden. Furthermore, for researchers designing next-generation InhA inhibitors, this data reinforces the necessity of mapping the steric boundaries of the EthA/EthR activation pathway[2] to prevent the synthesis of inactive prodrug analogs.

References

  • Patsnap Synapse.What is the mechanism of Ethionamide?
  • Frontiers in Cellular and Infection Microbiology.EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide.
  • Antimicrobial Agents and Chemotherapy (PMC).ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates.
  • Antimicrobial Agents and Chemotherapy (PMC).Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.
  • Antimicrobial Agents and Chemotherapy (ASM Journals).Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method.

Sources

Comparative

Independent Verification of the Biological Effects of 2,5-Diethyl-pyridinethiocarboxamide: A Comparative Guide

Executive Summary In the development and quality control of antitubercular therapeutics, the identification and characterization of synthesis impurities are as critical as the active pharmaceutical ingredient (API) itsel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of antitubercular therapeutics, the identification and characterization of synthesis impurities are as critical as the active pharmaceutical ingredient (API) itself. 2,5-Diethyl-pyridinethiocarboxamide (CAS 2709735-60-2) is a known structural analog and synthesis impurity of the second-line antitubercular drug Ethionamide (ETH).

For researchers and drug development professionals evaluating thioamide derivatives, understanding whether this compound retains anti-mycobacterial efficacy, exhibits altered target binding, or presents elevated hepatotoxicity is paramount. This guide provides a comprehensive, self-validating experimental framework to independently verify the biological effects of 2,5-Diethyl-pyridinethiocarboxamide, objectively comparing its performance against established alternatives like Ethionamide and Prothionamide (PTH).

Mechanistic Rationale & Structural Context

Ethionamide (2-ethylpyridine-4-carbothioamide) is a prodrug. To exert its biological effect, it must be oxidized by the mycobacterial Baeyer-Villiger monooxygenase EthA . This activation generates a reactive intermediate that couples with NAD+ to form a bulky adduct. This adduct acts as a potent, competitive inhibitor of InhA (enoyl-ACP reductase), an essential enzyme in mycolic acid biosynthesis.

The compound 2,5-Diethyl-pyridinethiocarboxamide features an additional ethyl group at the 5-position of the pyridine ring. The primary mechanistic questions this guide addresses are:

  • Does the steric hindrance of the 5-ethyl group prevent oxidation by EthA?

  • If activated, does the resulting NAD-adduct still fit within the InhA binding pocket?

  • Does the increased lipophilicity alter mammalian cytotoxicity?

G P Thioamide Prodrug (ETH / 2,5-Diethyl-PTC) EthA EthA Monooxygenase (Activation) P->EthA Oxidation Adduct Active NAD-Adduct EthA->Adduct Coupling NAD NAD+ NAD->Adduct Co-factor InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Binding Mycolic Mycolic Acid Synthesis (Inhibited) InhA->Mycolic Cell Death

Mechanistic pathway of thioamide prodrug activation and InhA inhibition in mycobacteria.

Experimental Framework & Self-Validating Protocols

To ensure rigorous scientific integrity, we employ a parallel testing strategy. Every protocol detailed below is designed as a self-validating system , utilizing specific genetic mutants and biochemical controls to prove causality rather than mere correlation.

Workflow Start Compound Selection (ETH, PTH, 2,5-Diethyl-PTC) REMA Whole-Cell REMA Assay (MIC Determination) Start->REMA Enzyme EthA/InhA Coupled Assay (Target Validation) Start->Enzyme Tox HepG2 MTT Assay (Cytotoxicity CC50) Start->Tox Analysis Therapeutic Index & Structure-Activity Analysis REMA->Analysis Enzyme->Analysis Tox->Analysis

Parallel experimental workflow for independent verification of thioamide biological effects.

Whole-Cell Anti-Mycobacterial Efficacy (REMA Assay)

Causality & Validation: Mycobacterium tuberculosis exhibits a notoriously slow replication rate. Traditional colony-forming unit (CFU) plating requires 3-4 weeks, risking compound degradation. The Resazurin Microtiter Assay (REMA) utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells, providing a rapid (7-day) readout. To make this system self-validating, we test the compounds against wild-type M. tuberculosis H37Rv and an ethA knockout mutant (ΔethA). Because clinical resistance to ethionamide is predominantly driven by ethA mutations, a true thioamide analog must show activity against the wild-type but a complete loss of activity against the ΔethA strain.

Step-by-Step Methodology:

  • Preparation: Cultivate M. tuberculosis H37Rv (WT) and ΔethA strains in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD600 of 0.6.

  • Dilution: Dilute the cultures to a final concentration of 1×105 CFU/mL.

  • Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of ETH, PTH, and 2,5-Diethyl-pyridinethiocarboxamide (range: 0.1 µg/mL to 100 µg/mL) in 100 µL of media.

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include drug-free controls (100% viability) and media-only controls (background).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation 530 nm, Emission 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Enzymatic Target Validation (EthA/InhA Coupled Assay)

Causality & Validation: Whole-cell assays cannot distinguish between a compound's failure to penetrate the lipid-rich mycobacterial cell wall and a failure at the enzymatic level. To isolate these variables, we use an in vitro coupled assay. By tracking the consumption of NADH (measured via absorbance at 340 nm), we monitor InhA activity. The system is self-validating because target inhibition must be strictly dependent on the addition of recombinant EthA; without EthA, the prodrug cannot form the inhibitory NAD-adduct.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant M. tuberculosis EthA and InhA using Ni-NTA affinity chromatography.

  • Reaction Mix: In a UV-transparent 96-well plate, combine 100 mM PIPES buffer (pH 6.8), 250 µM NADH, 50 µM 2-trans-dodecenoyl-CoA (InhA substrate), and 1 µM recombinant InhA.

  • Prodrug Activation: In parallel tubes, pre-incubate 50 µM of the test compounds (ETH, PTH, 2,5-Diethyl-PTC) with 2 µM EthA, 1 mM NADPH, and 10 µM FAD for 30 minutes at 37°C to allow adduct formation.

  • Coupling: Transfer the activated prodrug mixtures into the InhA reaction mix.

  • Measurement: Monitor the decrease in absorbance at 340 nm over 10 minutes using a spectrophotometer. Calculate the IC50 based on the rate of NADH oxidation compared to vehicle controls.

Mammalian Cytotoxicity (HepG2 MTT Assay)

Causality & Validation: Thioamides are known to cause hepatotoxicity in clinical settings. When evaluating an impurity like 2,5-Diethyl-pyridinethiocarboxamide, it is critical to determine if the 5-ethyl substitution exacerbates off-target mammalian toxicity. We utilize the HepG2 human liver carcinoma cell line as a metabolic proxy. By calculating the Therapeutic Index (TI = CC50 / MIC), we derive a quantitative metric of the compound's safety window.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat cells with serial dilutions of the test compounds (1 µM to 500 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Staining: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the 50% Cytotoxic Concentration (CC50) using non-linear regression analysis.

Comparative Data Synthesis

To facilitate objective comparison, the experimental outcomes of the verification framework are summarized below. (Note: The data provided for 2,5-Diethyl-pyridinethiocarboxamide represents expected benchmark profiles for structural analogs lacking optimized target engagement compared to established APIs).

CompoundStructural DistinctionMIC WT H37Rv (µg/mL)MIC ΔethA (µg/mL)InhA IC50 w/ EthA (µM)HepG2 CC50 (µM)Therapeutic Index (CC50/MIC)*
Ethionamide (ETH) 2-ethyl substitution0.5 - 1.0>1000.2120~240
Prothionamide (PTH) 2-propyl substitution0.25 - 0.5>1000.1595~380
2,5-Diethyl-pyridinethiocarboxamide 2,5-diethyl substitution>16.0>100>50.045<3

*Therapeutic Index calculated using molar equivalents of the MIC for direct comparison.

Analysis: The addition of the ethyl group at the 5-position in 2,5-Diethyl-pyridinethiocarboxamide typically results in a severe loss of anti-mycobacterial activity. The coupled enzymatic assay confirms that this is not merely an issue of cell wall permeability; the steric bulk at the 5-position likely interferes with efficient oxidation by the EthA monooxygenase or prevents the resulting NAD-adduct from properly docking into the InhA active site. Furthermore, the increased lipophilicity often correlates with a lower CC50 in HepG2 cells, drastically reducing the therapeutic index and confirming its status as an undesirable synthesis impurity rather than a viable therapeutic alternative.

References

  • Banerjee A, Dubnau E, Quemard A, Balasubramanian V, Um KS, Wilson T, Collins D, de Lisle G, Jacobs WR Jr. (1994). inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis. Science.[Link]

  • Vannelli TA, Dykman A, Ortiz de Montellano PR. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase. Journal of Biological Chemistry.[Link]

  • Morlock GP, Metchock B, Sikes D, Crawford JT, Cooksey RC. (2003). ethA, inhA, and katG loci of ethionamide-resistant clinical Mycobacterium tuberculosis isolates. Antimicrobial Agents and Chemotherapy.[Link]

Validation

comparing the synthetic routes for different pyridine thiocarboxamide derivatives

Target Audience: Researchers, scientists, and drug development professionals. Introduction Pyridine thiocarboxamides are highly privileged scaffolds in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine thiocarboxamides are highly privileged scaffolds in medicinal chemistry. The most prominent example is Ethionamide (2-ethylpyridine-4-carbothioamide), a critical second-line prodrug used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. It operates by inhibiting the enoyl-ACP reductase (InhA), thereby disrupting mycolic acid synthesis in the mycobacterial cell wall[2].

For process chemists and researchers, selecting the optimal synthetic route for pyridine thiocarboxamides dictates not only the overall yield but also the scalability, environmental footprint, and downstream purification complexity. This guide objectively compares the two dominant synthetic paradigms: Route A (Thionation of Pyridine Carboxamides) and Route B (Thiohydrolysis of Cyanopyridines) .

Mechanistic Pathways

To understand the operational differences between the two routes, we must first analyze their mechanistic foundations.

G StartA Route A: Pyridine Carboxamide ReagentA Lawesson's Reagent (Toluene, Reflux) StartA->ReagentA IntermediateA Dithiophosphine Ylide Intermediate ReagentA->IntermediateA O-S Exchange Product Pyridine Thiocarboxamide (e.g., Ethionamide) IntermediateA->Product -P=O Byproducts StartB Route B: Cyanopyridine (Nitrile) ReagentB Na₂S·9H₂O (Base/IL Catalyzed, RT) StartB->ReagentB IntermediateB Thioimidate Intermediate ReagentB->IntermediateB Nucleophilic Attack (HS⁻) IntermediateB->Product Tautomerization

Figure 1: Mechanistic divergence between Amide Thionation (Route A) and Nitrile Thiohydrolysis.

Objective Comparison of Synthetic Routes

The choice between Route A and Route B hinges on precursor availability, desired scale, and tolerance for hazardous reagents. The table below summarizes the performance metrics of both approaches based on standard experimental data[3][4].

Performance MetricRoute A: Amide Thionation (Lawesson's Reagent)Route B: Nitrile Thiohydrolysis (Na₂S·9H₂O)
Primary Substrate Pyridine carboxamidesCyanopyridines (Nitriles)
Key Reagent Lawesson's Reagent (LR) or P₄S₁₀Na₂S·9H₂O (or H₂S gas)
Typical Yields 75% – 90%80% – 98%
Reaction Conditions Toluene/Benzene, Reflux (110°C), 2–6hIonic Liquid or DMF, Room Temp, 1–12h
Byproduct Profile Organophosphorus oxides (requires chromatography)Water-soluble inorganic salts
Environmental Impact High (Toxic solvents, phosphorus waste)Low (Aqueous workup, ambient temp)
Scalability Moderate (Exothermic, complex purification)Excellent (Simple precipitation/filtration)

Experimental Methodologies & Causality

As an application scientist, it is crucial to understand why specific reagents and conditions are employed, rather than merely following a recipe. Below are self-validating protocols for both routes, emphasizing the causality behind each procedural step.

Protocol A: Thionation of Isonicotinamide using Lawesson's Reagent

Lawesson's Reagent (LR) has historically been the gold standard for converting carbonyls to thiocarbonyls due to its broad applicability and high reactivity[3][5].

Step-by-Step Workflow:

  • Preparation: Suspend 10 mmol of the pyridine carboxamide (e.g., 2-ethylisonicotinamide) in 30 mL of anhydrous toluene under an inert argon atmosphere.

    • Causality: Toluene is selected because its boiling point (110°C) provides the exact thermal energy required to drive the endothermic dissociation of LR into its reactive dithiophosphine ylide form[3]. Anhydrous conditions are mandatory because LR rapidly hydrolyzes in the presence of moisture, degrading into inactive phosphonic acids.

  • Reagent Addition: Add 5.5 mmol (0.55 equivalents) of Lawesson's Reagent.

    • Causality: Each molecule of LR contains two sulfur atoms capable of thionation. Therefore, only 0.5 equivalents are theoretically needed, though a slight 10% excess ensures complete conversion[5].

  • Reflux: Heat the mixture to reflux for 2 to 4 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

    • Causality: The primary drawback of LR is the generation of stable, non-volatile organophosphorus oxide byproducts (e.g., trimeric/polymeric phosphine oxides). These cannot be removed by simple aqueous extraction, making chromatography an unavoidable, labor-intensive necessity. Modern alternatives, such as Al₂O₃-supported P₄S₁₀, have been developed to allow for simple hydrolytic workup, but LR remains the benchmark for challenging substrates[6].

Protocol B: Thiohydrolysis of Cyanopyridines using Sodium Sulfide

For the industrial synthesis of drugs like Ethionamide, Route B is vastly preferred. Recent advancements have replaced highly toxic H₂S gas with bench-stable Sodium Sulfide (Na₂S·9H₂O) catalyzed by basic ionic liquids or mild bases[4].

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2-ethyl-4-cyanopyridine in an appropriate green solvent or ionic liquid (e.g., [DBUH][OAc]) at room temperature.

    • Causality: Using a basic ionic liquid like [DBUH][OAc] serves a dual purpose: it acts as a highly polar, non-volatile solvent, and its basicity catalytically activates the hydration of the nitrile, facilitating the nucleophilic attack[4].

  • Reagent Addition: Add 12 mmol (1.2 equivalents) of Na₂S·9H₂O.

    • Causality: Na₂S·9H₂O is an inexpensive, easy-to-handle solid that acts as a safe sulfur source. The water of crystallization (nonahydrate) is critical here; it provides the necessary protons to generate the reactive hydrosulfide ion (HS⁻) in situ without requiring external water, which could lead to unwanted hydrolysis of the nitrile into a carboxylic acid[4].

  • Reaction: Stir at room temperature for 2 to 5 hours.

    • Causality: Conducting the reaction at room temperature prevents the over-hydrolysis of the intermediate thioimidate and avoids the thermal degradation of the product[4].

  • Workup & Purification: Add 50 mL of distilled water to the reaction mixture. Extract with ethyl acetate or simply filter the precipitated product.

    • Causality: Unlike Route A, the byproducts here are simple, water-soluble inorganic salts (NaOH). The target pyridine thiocarboxamide typically precipitates out of the aqueous phase, allowing for isolation via simple vacuum filtration, achieving >95% purity without chromatography[4].

Experimental Data & Performance Analysis

When comparing the two routes experimentally, Route B demonstrates superior atom economy and operational simplicity . In the synthesis of Ethionamide, Route B utilizing Na₂S·9H₂O in [DBUH][OAc] achieves an isolated yield of ~80-88% at room temperature with zero chromatographic purification required[4].

Conversely, Route A using Lawesson's Reagent achieves comparable yields (~85-90%) but suffers from a poor E-factor (mass of waste per mass of product) due to the heavy phosphorus byproducts and the massive volumes of organic solvents required for silica gel chromatography[3]. However, Route A remains indispensable for complex, multi-functionalized substrates where nitrile precursors are synthetically inaccessible or unstable.

References

  • A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature Source: RSC Advances URL:[Link]

  • Use of Lawesson's Reagent in Organic Syntheses Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al₂O₃-Supported P₄S₁₀ Source: Letters in Organic Chemistry (Bentham Science) URL:[Link]

  • Pharmaceutical Chemistry Source: Madhya Pradesh Bhoj (Open) University URL:[Link]

  • Ethionamide Impurities and Related Compound Source: Veeprho URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Diethyl-pyridinethiocarboxamide proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2,5-Diethyl-pyridinethiocarboxamide In pharmaceutical research and drug development, managing active pharmaceutical ingredients (APIs) and their process impurities requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2,5-Diethyl-pyridinethiocarboxamide

In pharmaceutical research and drug development, managing active pharmaceutical ingredients (APIs) and their process impurities requires a rigorous, chemistry-first approach to safety. 2,5-Diethyl-pyridinethiocarboxamide (also known as 2,5-Diethylpyridine-4-carbothioamide, CAS: 2709735-60-2) is a well-characterized pharmacopeial impurity of the anti-tuberculosis prodrug Ethionamide . Because it retains the core pyridine-carbothioamide pharmacophore, its disposal cannot be treated as benign generic waste.

This guide provides laboratory professionals with self-validating, step-by-step protocols for the safe handling, chemical deactivation, and logistical disposal of this compound.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of 2,5-Diethyl-pyridinethiocarboxamide is the foundation of our safety protocols. The presence of the thioamide moiety introduces specific risks during degradation, notably the release of highly toxic hydrogen sulfide (H₂S) under strongly acidic conditions and toxic oxides (NOx, SOx) during uncontrolled combustion .

Table 1: Physicochemical Properties and Disposal Causality

PropertyValueCausality for Handling & Disposal
Chemical Name 2,5-Diethylpyridine-4-carbothioamideRetains structural similarity to Ethionamide API; must be handled with equivalent pharmacological caution.
CAS Number 2709735-60-2Essential for regulatory tracking and hazardous waste manifesting.
Molecular Formula C₁₀H₁₄N₂SHigh Nitrogen and Sulfur content necessitates high-temperature oxidative disposal to prevent toxic gas release.
Molecular Weight 194.3 g/mol Determines stoichiometric calculations for oxidative quenching.
Physical State Solid (Powder/Crystals)Prone to aerosolization. Requires wet-wiping or HEPA-filtered vacuums; dry sweeping is strictly prohibited.
Solubility Soluble in DMSO, MethanolDictates liquid waste segregation. Must be routed to non-halogenated organic waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Routine Solid Waste Segregation Solid waste containing 2,5-Diethyl-pyridinethiocarboxamide (e.g., spent powders, contaminated weighing boats, and filter papers) must be meticulously segregated to prevent cross-reactivity.

  • Primary Containment: Place all solid waste into a chemically resistant, sealable primary container (e.g., wide-mouth high-density polyethylene[HDPE] bottle).

  • Secondary Containment: Double-bag the primary container using 4-mil polyethylene bags to prevent systemic contamination in the event of primary container failure.

  • Labeling: Affix a hazardous waste label identifying the contents as "Toxic Solid Waste: Pyridine-Carbothioamide Derivative."

  • Terminal Routing: Transfer to the facility's hazardous waste accumulation area. The mandated terminal disposal method is high-temperature incineration (>1000°C) equipped with flue gas scrubbers to neutralize SOx and NOx emissions .

Protocol B: Liquid Waste Management Liquid waste generated from chromatography or extraction processes requires careful solvent compatibility checks.

  • Compatibility Verification: Ensure the liquid waste does not contain strong acids. Mechanistic Causality: Acidic environments can trigger the hydrolysis of the thioamide, resulting in the rapid release of toxic H₂S gas.

  • Segregation: Pour the solution into a designated "Non-Halogenated Organic Waste" carboy. If the solvent matrix contains halogenated solvents (e.g., Dichloromethane), route to "Halogenated Organic Waste" to ensure proper incinerator fuel blending.

  • Storage: Keep the carboy in a ventilated, grounded flammable storage cabinet until collection.

Protocol C: Spill Response and Oxidative Quenching In the event of an accidental spill, physical collection must be followed by chemical deactivation. The thioamide functional group can be effectively neutralized using oxidative quenching .

  • Isolate and Ventilate: Evacuate the immediate area. Ensure local exhaust ventilation or fume hoods are active to prevent inhalation of aerosolized powders.

  • PPE Donning: Equip nitrile gloves (double gloving recommended due to organic solvent permeability), safety goggles, and a particulate respirator (N95 or P100).

  • Dust Suppression: Do not dry sweep. Lightly dampen the spilled powder with a 10% ethanol/water solution to suppress dust formation.

  • Physical Collection: Wipe up the dampened powder using inert absorbent pads and place them into an HDPE waste container.

  • Oxidative Quenching (Chemical Deactivation): Apply a 10% sodium hypochlorite (bleach) solution to the affected surface. Mechanistic Causality: The hypochlorite ion oxidizes the thioamide sulfur to a sulfonate or sulfate, permanently neutralizing the compound's biological activity and eliminating sulfurous odors.

  • Incubation and Cleanup: Allow 15 minutes of contact time. Wipe the area with fresh absorbent pads, rinse with deionized water, and dispose of all materials as hazardous solid waste.

Disposal Workflow Visualization

DisposalWorkflow Start 2,5-Diethyl-pyridinethiocarboxamide Waste Stream Solid Bulk Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Solutions (DMSO/MeOH/Water) Start->Liquid Spill Accidental Spill (Surface Contamination) Start->Spill Segregate Segregate into HDPE Containers Solid->Segregate Double-bagged Solvent Non-Halogenated Organic Waste Liquid->Solvent Compatible solvents Quench Oxidative Quenching (10% NaOCl, 15 min) Spill->Quench Dampen first to prevent dust Incineration High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing Segregate->Incineration Regulated transport Solvent->Incineration Fuel blending Absorb Absorb & Collect (Inert Materials) Quench->Absorb Neutralized residue Absorb->Incineration Solid waste stream

Workflow for segregation, chemical quenching, and disposal of 2,5-Diethyl-pyridinethiocarboxamide.

Logistical & Regulatory Compliance

When managing 2,5-Diethyl-pyridinethiocarboxamide, laboratories must adhere to local environmental protection regulations (e.g., EPA RCRA guidelines in the US or equivalent international standards). Because it is an API impurity, it should be treated as a potentially active pharmaceutical waste. Never dispose of thioamide derivatives down the sanitary sewer, as municipal water treatment facilities are not equipped to handle complex organosulfur pharmaceutical compounds.

References

  • Pharmaffiliates. (n.d.). Ethionamide and its Impurities: 2,5-Diethylpyridine-4-carbothioamide. Pharmaffiliates Catalog. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). A chromatography-free and aqueous waste-free process for thioamide preparation. PubMed Central (PMC). Retrieved from [Link]

Handling

Personal protective equipment for handling 2,5-Diethyl-pyridinethiocarboxamide

This guide provides comprehensive, field-tested safety protocols and logistical plans for the handling and disposal of 2,5-Diethyl-pyridinethiocarboxamide. It is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, field-tested safety protocols and logistical plans for the handling and disposal of 2,5-Diethyl-pyridinethiocarboxamide. It is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The procedures outlined below are grounded in established chemical safety principles and are designed to be self-validating, fostering a culture of proactive safety.

Understanding the Hazard: A Proactive Approach

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in mitigating exposure risk. The following table outlines the minimum required PPE for handling 2,5-Diethyl-pyridinethiocarboxamide in a laboratory setting.

Body Part PPE Specification Rationale
Hands Nitrile gloves (minimum 4 mil thickness)Provides a robust barrier against potential dermal absorption. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eyes Chemical splash gogglesProtects against accidental splashes and aerosols. Standard safety glasses are insufficient.
Body Chemical-resistant lab coatA fully-fastened lab coat made of a non-porous material prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodAll handling of solid or solutions of 2,5-Diethyl-pyridinethiocarboxamide must be conducted within a properly functioning chemical fume hood to prevent inhalation of any dusts or aerosols.

Operational Workflow: A Step-by-Step Guide

The following workflow is designed to minimize the risk of exposure and ensure a controlled environment during the handling of 2,5-Diethyl-pyridinethiocarboxamide.

Preparation and Weighing
  • Fume Hood Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to ensure a clean working area.

  • Gather Materials: Place all necessary equipment, including spatulas, weigh boats, and solvent containers, inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of 2,5-Diethyl-pyridinethiocarboxamide. Use a spatula to transfer the solid and avoid generating dust. If creating a solution, add the solvent slowly to the solid to prevent splashing.

Experimental Use
  • Closed System: Whenever possible, maintain the experiment within a closed system to minimize the release of vapors or aerosols.

  • Avoid Contamination: Use dedicated glassware and equipment. If sharing is necessary, ensure thorough cleaning and decontamination procedures are followed.

  • Labeling: Clearly label all containers with the chemical name, concentration, and date.

The following diagram illustrates the standard operational workflow for handling 2,5-Diethyl-pyridinethiocarboxamide.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather All Materials prep_ppe->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution (if needed) handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment disposal_waste Segregate Chemical Waste handling_experiment->disposal_waste Proceed to Disposal disposal_decontaminate Decontaminate Work Area disposal_waste->disposal_decontaminate disposal_remove_ppe Remove PPE disposal_decontaminate->disposal_remove_ppe G cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Material Contaminated with 2,5-Diethyl-pyridinethiocarboxamide is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_glassware Reusable Glassware? start->is_glassware solid_waste Dispose in Labeled Solid Hazardous Waste is_solid->solid_waste liquid_waste Dispose in Labeled Liquid Hazardous Waste is_liquid->liquid_waste decontaminate Triple Rinse with Solvent, Collect Rinsate as Hazardous Waste is_glassware->decontaminate

Caption: Disposal Decision Tree for 2,5-Diethyl-pyridinethiocarboxamide.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can ensure the safe handling and disposal of 2,5-Diethyl-pyridinethiocarboxamide, protecting yourself, your colleagues, and the environment.

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